molecular formula C22H21ClF3N3O3 B15611334 AKOS-22

AKOS-22

カタログ番号: B15611334
分子量: 467.9 g/mol
InChIキー: ZZVCWIMICOFQNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AKOS-22 is a useful research compound. Its molecular formula is C22H21ClF3N3O3 and its molecular weight is 467.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVCWIMICOFQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AKOS-22: A Technical Guide to its Mechanism of Action on VDAC1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Its oligomerization is a pivotal event that leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space. AKOS-22 has been identified as a potent inhibitor of VDAC1, directly targeting its oligomerization to prevent apoptosis and protect against mitochondrial dysfunction. This technical guide provides an in-depth overview of the mechanism of action of this compound on VDAC1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Introduction: VDAC1 as a Therapeutic Target

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, where it serves as a primary conduit for the exchange of ions and metabolites, including ATP, ADP, and Ca²⁺, between the mitochondria and the cytosol.[1][2][3] This gatekeeper role places VDAC1 at a crucial intersection of cellular metabolism and programmed cell death.

Under apoptotic stimuli, VDAC1 undergoes a significant conformational change, leading to its oligomerization.[2][3] This process is believed to form a large channel permeable to pro-apoptotic proteins such as cytochrome c.[1] The release of these factors into the cytosol initiates the caspase cascade and culminates in apoptosis. Consequently, the inhibition of VDAC1 oligomerization presents a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cardiovascular diseases.[2] this compound is a small molecule that has been developed to specifically target and inhibit VDAC1 oligomerization.

Core Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects through a direct interaction with VDAC1, leading to the inhibition of its oligomerization. This mechanism has been elucidated through a series of biophysical and cell-based assays.

Direct Binding to VDAC1

This compound directly binds to purified VDAC1. This interaction has been quantified using Microscale Thermophoresis (MST), which measures the movement of molecules in a temperature gradient, a property that changes upon ligand binding.

Inhibition of VDAC1 Oligomerization

The primary functional consequence of this compound binding to VDAC1 is the inhibition of its assembly into higher-order oligomers. This has been demonstrated in cellular models where apoptosis is induced to promote VDAC1 oligomerization. Treatment with this compound shows a concentration-dependent reduction in VDAC1 dimers and higher multimers.

Modulation of VDAC1 Channel Conductance

Incorporation of purified VDAC1 into a planar lipid bilayer allows for the measurement of its ion channel activity. This compound has been shown to reduce the conductance of the VDAC1 channel, suggesting that its binding not only prevents oligomerization but also modulates the channel's fundamental bioelectric properties.[4]

Anti-Apoptotic Activity

By preventing VDAC1 oligomerization, this compound effectively blocks a key step in the mitochondrial apoptotic pathway. This results in a significant, concentration-dependent inhibition of apoptosis in various cell lines and in response to diverse apoptotic stimuli. A direct linear relationship has been observed between the inhibition of VDAC1 oligomerization and the inhibition of apoptosis by this compound, providing strong evidence for its mechanism of action.

Protection against Mitochondrial Dysfunction

The inhibition of VDAC1-mediated apoptosis by this compound leads to the preservation of mitochondrial integrity and function. Specifically, this compound has been shown to:

  • Restore Mitochondrial Membrane Potential: It prevents the dissipation of the mitochondrial membrane potential (ΔΨm), a hallmark of early apoptosis.[1][2]

  • Reduce Reactive Oxygen Species (ROS) Production: By maintaining mitochondrial health, it curtails the excessive production of ROS associated with apoptotic processes.[1][2]

  • Prevent Intracellular Ca²⁺ Elevation: this compound inhibits the rise in intracellular calcium levels that often accompanies the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with VDAC1 and its functional consequences.

ParameterValueMethodReference
Binding Affinity (Kd) 15.4 µMMicroscale Thermophoresis

Table 1: Binding Affinity of this compound for VDAC1.

AssayIC50Cell LineApoptotic InducerReference
VDAC1 Dimer Inhibition ~7.5 µMHeLaSelenite
Apoptosis Inhibition ~7.5 µMHeLaSelenite
VDAC1 Dimer Inhibition ~7.5 µMHeLaCisplatin
Apoptosis Inhibition ~7.5 µMHeLaCisplatin

Table 2: Functional Inhibition of VDAC1 Oligomerization and Apoptosis by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

AKOS22_Mechanism cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimulus e.g., Selenite, Cisplatin VDAC1_monomer VDAC1 Monomer stimulus->VDAC1_monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_release Cytochrome c Release VDAC1_oligomer->CytoC_release Forms pore CytoC Cytochrome c Apoptosis Apoptosis CytoC_release->Apoptosis Activates Caspases AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

Caption: Signaling pathway of this compound action on VDAC1-mediated apoptosis.

Oligomerization_Workflow start 1. Cell Culture (e.g., HeLa cells) treatment 2. Treatment - Apoptotic Inducer (e.g., Selenite) - this compound (various concentrations) start->treatment crosslinking 3. In-situ Cross-linking (EGS) treatment->crosslinking lysis 4. Cell Lysis crosslinking->lysis sds_page 5. SDS-PAGE lysis->sds_page western_blot 6. Western Blot (Anti-VDAC1 Antibody) sds_page->western_blot analysis 7. Densitometric Analysis (Quantify VDAC1 monomers/dimers) western_blot->analysis end Results analysis->end

Caption: Experimental workflow for VDAC1 oligomerization assay.

Logical_Relationship AKOS22 This compound VDAC1_binding Directly Binds to VDAC1 AKOS22->VDAC1_binding Oligo_inhibition Inhibits VDAC1 Oligomerization VDAC1_binding->Oligo_inhibition Leads to Apoptosis_inhibition Inhibits Apoptosis Oligo_inhibition->Apoptosis_inhibition Results in Mito_protection Protects Mitochondrial Function Apoptosis_inhibition->Mito_protection Contributes to

Caption: Logical relationship of the this compound mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on VDAC1.

VDAC1 Oligomerization Assay

Objective: To assess the effect of this compound on VDAC1 oligomerization in cells under apoptotic conditions using chemical cross-linking and Western blotting.

Materials:

  • Cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Apoptotic inducer (e.g., Selenite, Cisplatin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-VDAC1

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for 1 hour, followed by the addition of the apoptotic inducer for the specified time.

  • In-situ Cross-linking: Wash cells with PBS. Incubate cells with EGS (e.g., 300 µM) in PBS for 15-30 minutes at 30°C.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) or by adding SDS-PAGE sample buffer directly.

  • Cell Lysis: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and separate the protein lysates on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis to quantify the bands corresponding to VDAC1 monomers, dimers, and higher-order oligomers.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with an apoptotic inducer and this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated cells from the VDAC1 oligomerization assay or a parallel experiment

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Planar Lipid Bilayer Electrophysiology

Objective: To measure the effect of this compound on the channel conductance of purified VDAC1 reconstituted into an artificial lipid bilayer.

Materials:

  • Planar lipid bilayer apparatus

  • Purified VDAC1 protein

  • Lipid solution (e.g., asolectin in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • This compound

  • Voltage-clamp amplifier and data acquisition system

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans) filled with electrolyte solution.

  • VDAC1 Reconstitution: Add a small amount of purified VDAC1 to the cis chamber. Successful insertion of a single VDAC1 channel will be observed as a stepwise increase in current.

  • Baseline Recording: Record the baseline channel conductance by applying a voltage ramp (e.g., -60 mV to +60 mV).

  • This compound Addition: Add this compound to the cis chamber to the desired final concentration.

  • Post-treatment Recording: After a brief incubation, record the channel conductance again using the same voltage ramp.

  • Analysis: Compare the current-voltage (I-V) curves and calculate the channel conductance before and after the addition of this compound.

Conclusion

This compound is a specific inhibitor of VDAC1 that functions by directly binding to the protein and preventing its apoptosis-inducing oligomerization. This mechanism effectively blocks the mitochondrial pathway of apoptosis and confers protection against associated cellular dysfunctions. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in targeting VDAC1 for therapeutic intervention. The clear mechanism of action and quantifiable effects of this compound make it a valuable tool for studying the role of VDAC1 in health and disease.

References

AKOS-22: A Technical Guide to the Inhibition of Mitochondrial Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AKOS-22, a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), and its role in the modulation of mitochondrial apoptosis. This compound has emerged as a valuable research tool for studying the intricate mechanisms of programmed cell death and holds potential for therapeutic development in diseases characterized by dysregulated apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Mitochondrial Apoptosis and the Role of VDAC1

Mitochondria are central to the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death essential for tissue homeostasis. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane (OMM), which leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. This release triggers a cascade of caspase activation, culminating in cellular dismantling.

The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the OMM and plays a crucial role as a gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol. Beyond its role in metabolism, VDAC1 is a key regulator of mitochondrial apoptosis. Under apoptotic stimuli, VDAC1 undergoes oligomerization to form a large pore, facilitating the release of cytochrome c. This oligomerization is a pivotal control point in the commitment to apoptosis.

This compound: A Potent Inhibitor of VDAC1-Mediated Apoptosis

This compound is a small molecule that has been identified as a direct inhibitor of VDAC1. Its chemical formula is C22H21ClF3N3O3, and it has a molecular weight of 467.87 g/mol . This compound exerts its anti-apoptotic effects by specifically targeting VDAC1, thereby preventing the crucial steps that lead to the release of mitochondrial pro-apoptotic factors.

Mechanism of Action

This compound directly binds to VDAC1, with a reported dissociation constant (Kd) of 15.4 μM. This interaction physically impedes the ability of individual VDAC1 monomers to self-associate into the oligomeric pores required for cytochrome c release. By inhibiting VDAC1 oligomerization, this compound effectively blocks a key event in the mitochondrial apoptosis cascade. This mechanism has been shown to protect cells from apoptosis induced by various stimuli and to preserve mitochondrial function.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound on VDAC1 function and its downstream effects on apoptosis have been quantified in cellular assays. The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineNotes
VDAC1 Binding (Kd) 15.4 μM-Determined by in vitro binding assays.
IC50 for Apoptosis Inhibition ~7.5 μMHEK-293Concentration at which 50% of apoptosis is inhibited.
IC50 for VDAC1 Oligomerization Inhibition ~7.5 μMHEK-293Concentration at which 50% of VDAC1 oligomerization is inhibited.
IC50 for Cytochrome C Release Inhibition 3.3 - 3.6 μMHEK-293Concentration at which 50% of selenium-induced cytochrome c release is inhibited.

Signaling Pathways and Experimental Visualizations

This compound Inhibition of the Mitochondrial Apoptosis Pathway

The following diagram illustrates the signaling pathway of mitochondrial apoptosis and the specific point of inhibition by this compound.

AKOS22_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Bax Bax Bax->VDAC1_oligomer Promotes Bcl2 Bcl-2 Bcl2->VDAC1_oligomer Inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits Apaf1 Apaf-1 CytoC_cyto->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution AKOS22_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Culture appropriate cell line (e.g., HEK-293) B 2. Treat cells with apoptotic stimulus (e.g., Selenium, Staurosporine) A->B C 3. Co-treat with varying concentrations of this compound B->C D 4a. VDAC1 Oligomerization Assay (e.g., BRET, Cross-linking) C->D E 4b. Cytochrome c Release Assay (e.g., Western Blot, ELISA) C->E F 4c. Apoptosis Assay (e.g., Annexin V/PI Staining) C->F G 5. Quantify results and determine IC50 values D->G E->G F->G

Technical Guide: AKOS-22 and the Prevention of VDAC1 Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Voltage-Dependent Anion Channel 1 (VDAC1), a key protein of the outer mitochondrial membrane, is a critical regulator of metabolism and apoptosis.[1][2] Under apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel, facilitating the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space.[3][4] This oligomerization is a pivotal event in the intrinsic apoptosis pathway, making it a prime therapeutic target for diseases characterized by excessive cell death, such as neurodegenerative and cardiovascular diseases.[5][6] Through high-throughput screening, the small molecule AKOS-22 was identified as a direct inhibitor of VDAC1 oligomerization.[4][7] This guide provides a technical overview of this compound, its mechanism of action, its effects on mitochondrial function, and the experimental protocols used to characterize its activity.

The Role of VDAC1 in Apoptosis

VDAC1 acts as a mitochondrial gatekeeper, controlling the flux of ions, metabolites, and ATP between the mitochondria and the cytosol.[1] However, in response to various apoptotic inducers (e.g., staurosporine, cisplatin, oxidative stress), VDAC1 expression is often upregulated, and the protein undergoes a conformational change, leading to the formation of dimers, trimers, and higher-order oligomers.[8][9] This process is believed to create a large pore sufficient for the passage of apoptogenic factors.[3][4] The inhibition of this oligomerization process presents a strategic approach to prevent the initiation of mitochondria-mediated apoptosis.[7][10]

Signaling Pathway of VDAC1-Mediated Apoptosis

Various cellular stress signals and apoptotic stimuli converge on mitochondria, leading to the overexpression and subsequent oligomerization of VDAC1. This cascade results in the permeabilization of the outer mitochondrial membrane and the release of factors that activate the caspase cascade, ultimately leading to programmed cell death.

cluster_stimuli Apoptotic Stimuli stim1 Oxidative Stress VDAC1_exp VDAC1 Overexpression stim1->VDAC1_exp stim2 Chemotherapeutics (e.g., Cisplatin) stim2->VDAC1_exp stim3 Ca2+ Overload stim3->VDAC1_exp VDAC1_mono VDAC1 Monomers VDAC1_exp->VDAC1_mono VDAC1_oligo VDAC1 Oligomerization (Pore Formation) VDAC1_mono->VDAC1_oligo MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_oligo->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis AKOS22 This compound AKOS22->VDAC1_oligo Inhibits

Caption: VDAC1-mediated apoptotic signaling pathway and point of inhibition.

This compound: A Direct VDAC1 Inhibitor

This compound is a small molecule identified from a BRET (Bioluminescence Resonance Energy Transfer)-based high-throughput screen designed to find inhibitors of VDAC1 oligomerization.[7] It has been shown to directly interact with purified VDAC1 and inhibit apoptosis in a concentration-dependent manner.[3][7] The chemical structure of this compound served as the foundation for synthesizing more potent derivatives, including VBIT-3 and VBIT-4, further validating this chemical scaffold for targeting VDAC1.[4][7]

Quantitative Efficacy Data

The efficacy of this compound and its more potent derivative, VBIT-4, has been quantified through various biochemical and cell-based assays. MicroScale Thermophoresis (MST) was used to determine the direct binding affinity to purified VDAC1, while cellular assays provided IC50 values for the inhibition of oligomerization and apoptosis.[7]

Table 1: Binding Affinity and Inhibitory Concentrations

Compound Target Assay Value Citation(s)
This compound VDAC1 MST (Binding Affinity, Kd) 15.4 µM [3][7][11]
VDAC1 Oligomerization Cellular Assay (IC50) ~7.5 µM [7]
Apoptosis Cellular Assay (IC50) ~7.5 µM [7]
VBIT-4 VDAC1 MST (Binding Affinity, Kd) 17 µM [5][11][12]
VDAC1 Oligomerization Cellular Assay (IC50) 1.9 ± 0.08 µM [5][12]
Cytochrome c Release Cellular Assay (IC50) 1.8 ± 0.24 µM [5][12]

| | Apoptosis | Cellular Assay (IC50) | 2.9 ± 0.12 µM |[5][12] |

Protection Against Mitochondrial Dysfunction

Beyond directly inhibiting apoptosis, this compound and VBIT-4 protect against the broader mitochondrial dysfunction that accompanies apoptotic signaling.[7][9] This includes the stabilization of mitochondrial membrane potential (ΔΨm) and the prevention of apoptosis-associated spikes in intracellular calcium and reactive oxygen species (ROS).[7][9]

Table 2: Effects on Key Mitochondrial Parameters

Parameter Condition Effect of this compound / VBIT-4 Citation(s)
Intracellular Ca2+ ([Ca2+]i) Apoptosis Induction Prevents elevation [3][7]
Mitochondrial Membrane Potential (ΔΨm) Apoptosis Induction Prevents dissipation [7][9]

| Reactive Oxygen Species (ROS) | Apoptosis Induction | Prevents increase |[7][9] |

Mechanism of Action

The proposed mechanism for this compound involves its direct binding to VDAC1 monomers, which interferes with the conformational changes necessary for self-association into oligomeric pores. By preventing oligomerization, this compound maintains the integrity of the outer mitochondrial membrane, blocking the release of cytochrome c and other pro-apoptotic factors, thereby halting the progression of apoptosis at an early and critical stage.[7]

cluster_normal Normal Pathway cluster_inhibited Inhibited Pathway Stimulus Apoptotic Stimulus Monomers VDAC1 Monomers Stimulus->Monomers Oligomers VDAC1 Oligomers Monomers->Oligomers BoundMonomers This compound-Bound VDAC1 Monomers Monomers->BoundMonomers Release Cytochrome c Release Oligomers->Release Death Cell Death Release->Death AKOS This compound AKOS->BoundMonomers NoOligo Oligomerization Blocked BoundMonomers->NoOligo Survival Cell Survival NoOligo->Survival

Caption: Mechanism of this compound in preventing VDAC1 oligomerization.

Experimental Protocols

The characterization of VDAC1 inhibitors like this compound relies on a suite of specialized assays. The following sections detail the methodologies for key experiments.

VDAC1 Expression and Purification

This protocol is for the recombinant expression of VDAC1 in E. coli and its subsequent purification, which is necessary for direct binding assays like MST.[13][14]

  • Transformation: Transform competent E. coli cells (e.g., BL21) with a plasmid encoding His-tagged VDAC1.

  • Expression: Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. VDAC1 will form inclusion bodies.

  • Cell Lysis: Harvest cells by centrifugation and lyse them using sonication or a French press to release the inclusion bodies.

  • Inclusion Body Solubilization: Wash and then solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea).

  • Affinity Chromatography: Purify the denatured VDAC1 using a Ni-NTA affinity column.

  • Refolding: Refold the purified VDAC1 by dialysis against a buffer containing a mild detergent like LDAO to remove the urea.

  • Size Exclusion Chromatography: Perform a final purification step to separate properly folded monomeric VDAC1 from aggregates.

In-Cell Chemical Cross-Linking of VDAC1

This assay visualizes the oligomeric state of VDAC1 within cells.

  • Cell Culture and Treatment: Plate cells (e.g., HEK-293, HeLa) and grow to desired confluency. Treat with an apoptosis inducer (e.g., 15 µM selenite (B80905) for 4 hours) in the presence or absence of the inhibitor (e.g., 10-15 µM this compound, pre-incubated for 2 hours).

  • Cross-Linking: Harvest and wash the cells. Resuspend the cell pellet and add the membrane-permeant, amine-reactive cross-linker EGS (Ethylene glycol bis(succinimidyl succinate)) to a final concentration of 50-300 µM.[7][8] Incubate for 15 minutes at 30°C.[7][8]

  • Quenching: Stop the reaction by adding a quenching buffer containing glycine (B1666218) or Tris.

  • Lysis and Analysis: Lyse the cells and analyze the protein lysates by SDS-PAGE followed by Western blotting using an anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and higher-order oligomers can be visualized.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions, including oligomerization, in living cells.[7][15]

  • Plasmid Construction: Create constructs of VDAC1 fused to a BRET donor, Renilla luciferase (RLuc), and a BRET acceptor, a variant of Green Fluorescent Protein (GFP²).

  • Transfection: Co-transfect cells (e.g., T-REx cells with low endogenous VDAC1) with plasmids encoding VDAC1-RLuc and VDAC1-GFP².[7]

  • Treatment: 48-72 hours post-transfection, treat the cells with apoptosis inducers and/or inhibitors as required.

  • BRET Measurement: Wash cells and add the RLuc substrate (e.g., coelenterazine (B1669285) h or DeepBlueC™).[7][15] Measure the light emission at the acceptor's wavelength (e.g., ~515 nm for GFP²) and the donor's wavelength (e.g., ~410 nm for RLuc with DeepBlueC™).

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates increased VDAC1 oligomerization.

Experimental Workflow for Inhibitor Validation

The process of identifying and validating a VDAC1 oligomerization inhibitor follows a logical progression from high-throughput screening to detailed mechanistic studies.

HTS High-Throughput Screen (e.g., BRET Assay) HitID Hit Identification (e.g., this compound) HTS->HitID DoseResp Dose-Response Analysis (Apoptosis & Oligomerization IC50) HitID->DoseResp Binding Direct Binding Assay (e.g., MST with purified VDAC1) DoseResp->Binding Validation In-Cell Validation (Cross-linking) DoseResp->Validation MitoFxn Mitochondrial Function Assays (ΔΨm, ROS, Ca2+) Binding->MitoFxn LeadOpt Lead Optimization (e.g., Synthesis of VBIT-4) MitoFxn->LeadOpt Validation->MitoFxn

Caption: Experimental workflow for VDAC1 inhibitor discovery and validation.

Conclusion

This compound is a pivotal molecule in the study of VDAC1-mediated apoptosis. As a validated, direct inhibitor of VDAC1 oligomerization, it serves as both a valuable research tool and a promising lead scaffold for the development of novel therapeutics.[7][9] By targeting the specific event of VDAC1 oligomerization, this compound and its derivatives offer a targeted approach to mitigating the excessive apoptosis characteristic of numerous diseases, highlighting VDAC1 as a druggable target for future therapeutic intervention.[6]

References

Introduction: The Critical Role of Mitochondrial Membrane Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "AKOS-22" and its direct effects on mitochondrial membrane potential. The term "AKOS" in the context of mitochondrial research appears to be associated with Dr. Akos A. Gerencser, a scientist who has contributed to the development of advanced methods for measuring mitochondrial membrane potential.

Therefore, this technical guide will provide a comprehensive framework for assessing the effects of a novel chemical entity, hereafter referred to as a "test compound," on mitochondrial membrane potential (ΔΨm). The methodologies and principles outlined are based on contemporary best practices in the field, suitable for researchers, scientists, and professionals in drug development.

The mitochondrial membrane potential (ΔΨm) is a vital parameter of cellular health and function. It is the electrochemical gradient generated by the electron transport chain, which drives the synthesis of ATP through oxidative phosphorylation.[1] A stable ΔΨm is crucial for cellular energy production, redox signaling, and the regulation of apoptosis.

Disruption of ΔΨm by xenobiotics can be an early indicator of mitochondrial toxicity, a significant concern in drug development that can lead to compound attrition. Conversely, targeted modulation of ΔΨm may offer therapeutic opportunities in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Therefore, the accurate assessment of a compound's effect on ΔΨm is a critical step in preclinical safety and efficacy profiling.

Experimental Approaches for Measuring Mitochondrial Membrane Potential

The most common methods for measuring ΔΨm in intact cells utilize fluorescent probes. These probes accumulate in the mitochondrial matrix in a ΔΨm-dependent manner. However, the interpretation of fluorescence signals can be complex and prone to artifacts.[1] A robust methodology, as described in the literature, involves careful calibration and consideration of other cellular factors that can influence probe accumulation.[2][3]

Key Principles for Accurate ΔΨm Measurement

To obtain reliable and quantifiable data on the effect of a test compound on ΔΨm, the following principles should be adhered to:

  • Use of Nernstian Probes: Probes such as Tetramethylrhodamine Methyl Ester (TMRM) or Tetramethylrhodamine Ethyl Ester (TMRE) are cationic and accumulate in the negatively charged mitochondrial matrix. Their fluorescence intensity provides a semi-quantitative measure of ΔΨm.

  • Ratiometric Measurements: To account for variations in mitochondrial mass and probe loading, ratiometric imaging or flow cytometry can be employed.

  • Calibration: For a more quantitative assessment in millivolts (mV), the fluorescence signal should be calibrated using a protonophore like Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), which dissipates the proton gradient and abolishes ΔΨm.

  • Control for Plasma Membrane Potential: Changes in the plasma membrane potential can also affect the accumulation of cationic dyes in the mitochondria. Therefore, simultaneous measurement or consideration of the plasma membrane potential is recommended for unbiased results.[2]

Detailed Experimental Protocol: Assessing a Test Compound's Effect on ΔΨm

The following protocol provides a detailed methodology for investigating the impact of a test compound on mitochondrial membrane potential using fluorescence microscopy.

3.1 Materials and Reagents

  • Adherent cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound stock solution (in DMSO)

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Hoechst 33342 (for nuclear staining)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplate

3.2 Experimental Workflow

The overall workflow for this experiment is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate cell_culture Incubate cells (24-48 hours) cell_seeding->cell_culture dye_loading Load cells with TMRM and Hoechst cell_culture->dye_loading baseline_imaging Acquire baseline fluorescence images dye_loading->baseline_imaging compound_addition Add test compound and controls baseline_imaging->compound_addition time_lapse_imaging Time-lapse imaging compound_addition->time_lapse_imaging image_segmentation Segment images to identify cells and mitochondria time_lapse_imaging->image_segmentation intensity_quantification Quantify TMRM fluorescence intensity image_segmentation->intensity_quantification data_normalization Normalize data to baseline and controls intensity_quantification->data_normalization results_table Generate summary tables and graphs data_normalization->results_table

Caption: Experimental workflow for assessing compound effects on ΔΨm.

3.3 Step-by-Step Procedure

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing 25 nM TMRM and 1 µg/mL Hoechst 33342 in a serum-free medium.

    • Remove the culture medium from the wells and wash once with warm PBS.

    • Add the loading buffer to each well and incubate for 30 minutes at 37°C.

  • Imaging:

    • Place the plate on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire baseline images using appropriate filter sets for Hoechst (Ex/Em: ~350/461 nm) and TMRM (Ex/Em: ~548/573 nm).

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Include the following controls:

      • Vehicle control (e.g., 0.1% DMSO)

      • Positive control for depolarization (e.g., 1 µM FCCP)

      • Positive control for hyperpolarization (e.g., 2.5 µg/mL Oligomycin)

    • Add the compounds and controls to the respective wells.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 1-2 hours) to monitor the change in TMRM fluorescence.

  • Data Analysis:

    • Use image analysis software to identify individual cells (from Hoechst stain) and quantify the average TMRM fluorescence intensity per cell over time.

    • Normalize the TMRM intensity of compound-treated cells to the vehicle-treated cells.

    • Plot the normalized fluorescence intensity over time to visualize the effect of the test compound.

Data Presentation: Summarizing Quantitative Results

The quantitative data obtained from the experiment should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of the test compound.

Treatment GroupConcentration (µM)Maximum Change in ΔΨm (% of Control)Time to Maximum Effect (min)
Vehicle Control 0.1% DMSO100 ± 5N/A
Test Compound 195 ± 7N/A
1062 ± 945
5028 ± 630
FCCP 115 ± 410
Oligomycin 2.5 µg/mL125 ± 860

Potential Signaling Pathways and Mechanisms of Action

A compound can affect mitochondrial membrane potential through various mechanisms. Understanding these potential pathways is crucial for interpreting the experimental results.

  • Direct Inhibition of the Electron Transport Chain (ETC): Inhibition of any of the ETC complexes can disrupt the proton gradient and lead to depolarization.

  • Uncoupling: The compound may act as a protonophore, directly transporting protons across the inner mitochondrial membrane, thus dissipating the potential.

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Induction of mPTP opening leads to a rapid and complete loss of ΔΨm.

  • Inhibition of ATP Synthase: This can lead to hyperpolarization of the mitochondrial membrane.

  • Altering Substrate Supply: The compound could affect metabolic pathways that provide substrates to the ETC.

The following diagram illustrates a simplified signaling pathway of how a test compound might induce mitochondrial depolarization.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ Depolarization Mitochondrial Depolarization ETC->Depolarization ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Depolarization Dissipates Test_Compound Test Compound Test_Compound->ETC Inhibits Test_Compound->Proton_Gradient Uncouples

Caption: Potential mechanism of compound-induced mitochondrial depolarization.

Conclusion

This technical guide provides a comprehensive framework for assessing the effect of a novel test compound on mitochondrial membrane potential. By following the detailed experimental protocol, presenting the data in a structured manner, and considering the potential underlying mechanisms, researchers can obtain robust and reliable insights into the mitochondrial liability or therapeutic potential of their compounds. The methodologies described are grounded in established principles of mitochondrial research and are designed to yield high-quality, interpretable data for drug development professionals.

References

Unveiling the Cytoprotective Potential of AKOS-22: A VDAC1 Inhibitor with Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

AKOS-22, chemically identified as 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione, has emerged as a potent and specific inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). VDAC1, a key protein in the outer mitochondrial membrane, plays a pivotal role in regulating mitochondrial function and apoptosis. This technical guide provides a comprehensive overview of the cytoprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound exerts its cytoprotective effects by directly targeting VDAC1. Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, thereby triggering the caspase cascade and programmed cell death. This compound has been shown to directly interact with VDAC1, preventing this oligomerization and subsequent apoptotic events.

Quantitative Data Summary

The efficacy of this compound in preventing apoptosis and protecting mitochondrial function has been quantified in various cell models. The following tables summarize the key findings from preclinical studies.

Cell LineApoptotic StimulusAssayEndpointIC50 ValueReference
HEK-293SeleniteApoptosisInhibition of Apoptosis3.3 - 3.6 µM[1]
SH-SY5YCisplatinApoptosisInhibition of ApoptosisNot explicitly stated, but effective at 30 µM[1]
INS-1GlucotoxicityVDAC1 OverexpressionPrevention of OverexpressionNot explicitly stated, but effective[2]
ParameterCell ModelTreatmentOutcomeReference
VDAC1 OligomerizationHEK-293 cellsSelenite-induced apoptosisThis compound inhibits VDAC1 oligomerization in a concentration-dependent manner.[1]
Cytochrome c ReleaseHEK-293 cellsSelenite-induced apoptosisThis compound inhibits the release of cytochrome c from mitochondria.[1]
Mitochondrial DysfunctionNot specifiedApoptotic stimuliThis compound protects against mitochondrial dysfunction.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the intrinsic apoptosis pathway mediated by VDAC1. Under cellular stress, various signals converge on the mitochondria, leading to VDAC1 oligomerization. This event is a critical step for the release of pro-apoptotic factors. By inhibiting VDAC1 oligomerization, this compound effectively blocks this pathway at a key regulatory point.

VDAC1_Apoptosis_Pathway Apoptotic Stimuli Apoptotic Stimuli VDAC1 Monomers VDAC1 Monomers Apoptotic Stimuli->VDAC1 Monomers induces VDAC1 Oligomerization VDAC1 Oligomerization VDAC1 Monomers->VDAC1 Oligomerization Cytochrome c Release Cytochrome c Release VDAC1 Oligomerization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->VDAC1 Oligomerization inhibits VDAC1_Oligomerization_Workflow cluster_0 Cell Treatment cluster_1 Mitochondria Isolation cluster_2 Cross-linking and Analysis Treat_Cells Treat cells with apoptotic stimulus +/- this compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Lyse_Cells Lyse cells in mitochondrial isolation buffer Harvest_Cells->Lyse_Cells Centrifuge_1 Centrifuge at low speed to pellet nuclei Lyse_Cells->Centrifuge_1 Centrifuge_2 Centrifuge supernatant at high speed to pellet mitochondria Centrifuge_1->Centrifuge_2 Crosslink Treat isolated mitochondria with a cross-linking agent (e.g., EGS) SDS_PAGE Separate proteins by SDS-PAGE Crosslink->SDS_PAGE Western_Blot Perform Western blot with anti-VDAC1 antibody SDS_PAGE->Western_Blot

References

The Structure-Activity Relationship of AKOS-22: A VDAC1 Inhibitor Targeting Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AKOS-22, a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). By targeting VDAC1, this compound and its analogs interfere with the process of mitochondrial outer membrane permeabilization, a key event in apoptosis. This document summarizes the quantitative biological data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Compound: this compound

This compound, also known as AKOS 022, is a small molecule that has been identified as a direct inhibitor of VDAC1. It has been shown to prevent the oligomerization of VDAC1, a process linked to the release of pro-apoptotic factors like cytochrome c from the mitochondria.

Structure-Activity Relationship and Lead Optimization

Starting from the chemical scaffold of this compound, a series of analogs were developed to improve its potency and efficacy as a VDAC1 inhibitor. This led to the identification of VBIT-3 and VBIT-4, which demonstrated enhanced activity in preventing VDAC1 oligomerization and subsequent apoptosis. The key structural modifications and their impact on biological activity are summarized in the tables below.

Quantitative Biological Data

The following tables summarize the in vitro activity of this compound and its optimized analogs, VBIT-3 and VBIT-4.

Table 1: VDAC1 Binding Affinity

CompoundChemical StructureBinding Affinity (Kd) to VDAC1
This compound1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione15.4 µM[1]
VBIT-31-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]pyrrolidine-2,5-dione31.3 µM[2]
VBIT-41-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]methylamino]piperidin-1-yl]pyrrolidine-2,5-dione17 µM[3][4]

Table 2: Inhibition of VDAC1 Oligomerization and Apoptosis in HEK-293 Cells

CompoundIC50 (VDAC1 Oligomerization)IC50 (Cytochrome c Release)IC50 (Apoptosis)
This compound7.5 µM[5]Not explicitly reported, but linked to oligomerization inhibition.3.3 - 3.6 µM (selenite-induced)[5]; 7.5 µM[5]
VBIT-38.8 ± 0.56 µM[2]6.6 ± 1.03 µM[2]7.5 ± 0.27 µM[2]
VBIT-41.9 ± 0.08 µM[3]1.8 ± 0.24 µM[3]2.9 ± 0.12 µM[3]

Signaling Pathway of VDAC1-Mediated Apoptosis

VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites.[6] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that allows for the release of cytochrome c from the intermembrane space into the cytosol.[6] This event triggers the caspase cascade, leading to programmed cell death. This compound and its analogs act by directly binding to VDAC1 and preventing this oligomerization step.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC_IMS Cytochrome c (Intermembrane Space) CytoC_cytosol Cytochrome c (Cytosol) CytoC_IMS->CytoC_cytosol Release Caspase_activation Caspase Activation CytoC_cytosol->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis AKOS22 This compound & Analogs AKOS22->VDAC1_oligomer Inhibition

Caption: VDAC1-mediated apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the findings.

VDAC1 Oligomerization Assay

This assay is designed to quantify the extent of VDAC1 oligomerization in cells following treatment with apoptotic stimuli and/or VDAC1 inhibitors.

VDAC1_Oligomerization_Workflow arrow arrow Cell_Culture 1. Cell Culture (e.g., HEK-293) Treatment 2. Treatment - Apoptotic Stimulus (e.g., Selenite) - VDAC1 Inhibitor (e.g., this compound) Cell_Culture->Treatment Crosslinking 3. Cross-linking (e.g., EGS) Treatment->Crosslinking Lysis 4. Cell Lysis Crosslinking->Lysis SDS_PAGE 5. SDS-PAGE Lysis->SDS_PAGE Western_Blot 6. Western Blot (Anti-VDAC1 Antibody) SDS_PAGE->Western_Blot Analysis 7. Densitometric Analysis (Quantify Monomers vs. Oligomers) Western_Blot->Analysis

Caption: Experimental workflow for VDAC1 oligomerization assay.

Methodology:

  • Cell Culture and Treatment: HEK-293 cells are cultured to a suitable confluency. The cells are then treated with an apoptosis-inducing agent (e.g., selenite) in the presence or absence of the VDAC1 inhibitor (this compound or its analogs) for a specified duration.

  • Cross-linking: The cells are treated with a cross-linking agent such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS) to covalently link proteins that are in close proximity, thereby stabilizing VDAC1 oligomers.[5]

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Analysis: The protein bands corresponding to VDAC1 monomers and oligomers are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry to determine the ratio of oligomeric to monomeric VDAC1.

Cytochrome c Release Assay

This assay determines the amount of cytochrome c released from the mitochondria into the cytosol, a hallmark of apoptosis.

Methodology:

  • Cell Treatment and Fractionation: Cells are treated as described in the VDAC1 oligomerization assay. Following treatment, the cells are harvested and subjected to subcellular fractionation to separate the cytosolic fraction from the mitochondrial fraction.

  • Western Blotting: The protein concentration of the cytosolic fractions is determined, and equal amounts of protein are analyzed by SDS-PAGE and Western blotting.

  • Immunodetection: The membrane is probed with an antibody specific for cytochrome c.

  • Analysis: The intensity of the cytochrome c band in the cytosolic fraction is quantified to assess the extent of its release from the mitochondria.

Conclusion

The structure-activity relationship studies of this compound have successfully identified key chemical features that contribute to its inhibitory activity against VDAC1. The development of more potent analogs, such as VBIT-4, demonstrates a clear path for the optimization of VDAC1 inhibitors. These compounds serve as valuable tools for studying the role of VDAC1 in apoptosis and hold therapeutic potential for diseases characterized by excessive programmed cell death. The experimental protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Impact of AKOS-22 on Cellular Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS-22 is a novel small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2] VDAC1 plays a crucial role in regulating the metabolic and energetic crosstalk between mitochondria and the rest of the cell and is a central figure in mitochondria-mediated apoptosis.[1][3] Emerging research has identified this compound as a potent modulator of VDAC1 function, with significant implications for cellular calcium homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on calcium signaling, and the experimental methodologies used to characterize its effects.

This compound: Compound Profile

This compound is a voltage-dependent anion channel (VDAC) inhibitor.[1] It has been shown to interact directly with VDAC1, preventing its oligomerization, a key step in the initiation of apoptosis.[2][4]

PropertyValueReference
Chemical Name 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione[1]
Molecular Formula C22H21ClF3N3O3[1]
Molecular Weight 467.87 g/mol [1]
CAS Number 878983-38-1[1]
Target Voltage-Dependent Anion Channel 1 (VDAC1)[2][5]
Binding Affinity (Kd) 15.4 μM for VDAC1[5]

Mechanism of Action: VDAC1 Inhibition and Calcium Homeostasis

VDAC1 is a crucial channel for the transport of ions, including Ca2+, across the outer mitochondrial membrane.[6] Mitochondria play a vital role in buffering cytosolic calcium levels, and dysregulation of mitochondrial calcium uptake is linked to cellular stress and apoptosis.

The primary mechanism by which this compound impacts cellular calcium homeostasis is through its inhibition of VDAC1. During apoptosis, VDAC1 can oligomerize, forming a larger pore that facilitates the release of pro-apoptotic factors and can lead to mitochondrial calcium overload. This compound has been shown to prevent the elevation of intracellular Ca2+ levels associated with the induction of apoptosis.[2][5] By inhibiting VDAC1 oligomerization, this compound helps to maintain the integrity of the mitochondrial membrane and prevents uncontrolled calcium influx into the mitochondria.[2][5]

The following diagram illustrates the proposed mechanism of action of this compound.

AKOS22_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 Monomer VDAC1_Oligomer VDAC1 Oligomer VDAC1->VDAC1_Oligomer Apoptotic Stimulus Ca_Mito Mitochondrial Ca2+ Overload VDAC1_Oligomer->Ca_Mito Increased Ca2+ influx Apoptosis Apoptosis Ca_Mito->Apoptosis AKOS22 This compound AKOS22->VDAC1 Inhibits oligomerization Ca_Cyto Cytosolic Ca2+ Ca_Cyto->VDAC1 Normal Ca2+ uptake

Figure 1: Proposed mechanism of this compound in preventing mitochondrial calcium overload.

Quantitative Data on this compound Activity

Several studies have quantified the inhibitory effects of this compound on VDAC1-mediated processes. The following table summarizes key findings.

Cell LineInducer of ApoptosisMeasured EffectIC50 ValueReference
HEK-293SeleniumInhibition of VDAC oligomerization3.3 - 3.6 μM[1]
HEK-293SeleniumInhibition of cytochrome c release3.3 - 3.6 μM[1]
HEK-293SeleniumInhibition of apoptosis3.3 - 3.6 μM[1]
Neuroblastoma SH-SY5YCisplatinInhibition of VDAC1 oligomerization and apoptosis30 μM (concentration tested)[5]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for assessing the impact of VDAC1 inhibitors like this compound on cellular calcium homeostasis.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol outlines the use of a fluorescent calcium indicator to measure changes in cytosolic calcium concentrations.

  • Cell Culture: Plate cells (e.g., HEK-293, SH-SY5Y) in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes).

  • Loading with Calcium Indicator: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

  • Treatment: Treat the cells with the desired concentrations of this compound for a specified pre-incubation period.

  • Induction of Calcium Flux: Induce a calcium response using an appropriate stimulus (e.g., an apoptosis-inducing agent).

  • Fluorescence Imaging: Monitor the changes in fluorescence intensity over time using a fluorescence microscope equipped with a ratiometric imaging system.

  • Data Analysis: Calculate the ratio of fluorescence at the two excitation wavelengths to determine the intracellular calcium concentration.

Calcium_Imaging_Workflow A Plate Cells B Load with Fura-2 AM A->B C Pre-incubate with this compound B->C D Induce Apoptosis/ Calcium Flux C->D E Fluorescence Microscopy D->E F Analyze [Ca2+]i Changes E->F

Figure 2: Workflow for measuring intracellular calcium concentration.
Assessment of VDAC1 Oligomerization

This protocol describes a method to assess the oligomeric state of VDAC1 in response to treatment.

  • Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Non-reducing SDS-PAGE: Separate the protein lysates on a non-reducing SDS-polyacrylamide gel to maintain protein oligomers.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for VDAC1, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.

Signaling Pathways

This compound's inhibition of VDAC1 is positioned at a critical juncture of cell survival and death pathways. By preventing VDAC1 oligomerization, this compound can block the downstream cascade of mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Apoptotic_Signaling_Pathway cluster_Upstream Apoptotic Stimuli cluster_Mitochondrial_Events Mitochondrial Response cluster_Downstream Apoptotic Cascade Stimuli e.g., Oxidative Stress, Chemotherapeutics VDAC1_Oligomerization VDAC1 Oligomerization Stimuli->VDAC1_Oligomerization MOMP MOMP VDAC1_Oligomerization->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AKOS22 This compound AKOS22->VDAC1_Oligomerization Inhibition

Figure 3: this compound's position in the apoptotic signaling pathway.

Conclusion

This compound represents a promising therapeutic candidate for diseases associated with excessive apoptosis and mitochondrial dysfunction. Its ability to inhibit VDAC1 oligomerization and consequently stabilize cellular calcium homeostasis provides a clear mechanism for its protective effects. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this novel VDAC1 inhibitor.

References

The discovery and initial characterization of AKOS-22

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "AKOS-22" has yielded no information related to a scientific compound, molecule, or drug. The search results predominantly refer to "Akos 22 Events," a boutique event planning and design company. Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and initial characterization of a scientific entity named this compound as requested.

There is no publicly available data regarding its discovery, characterization, quantitative metrics, or experimental protocols within the scientific literature or chemical databases. Similarly, no information could be found on any associated signaling pathways or mechanisms of action.

Therefore, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and the creation of Graphviz diagrams, cannot be fulfilled due to the absence of the subject matter.

It is recommended to verify the name "this compound" and ensure it is the correct identifier for the intended topic. If a different name or identifier is available, please provide it to enable a new search.

Part 1: Interleukin-22 (IL-22) in Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific and patent literature reveals no specific molecule or compound designated "AKOS-22" with established research in the context of neurodegenerative disease models. The identifier "AKOS" is commonly associated with compounds available from commercial chemical suppliers, and "this compound" does not correspond to a widely studied therapeutic agent in this field.

However, the query may be a conflation of two distinct but relevant areas of research in neurodegeneration: Interleukin-22 (IL-22) and microRNA-22 (miR-22) . Both have been investigated for their roles and therapeutic potential in various diseases, including those affecting the central nervous system. This guide will, therefore, provide a detailed overview of the preclinical data and mechanistic insights related to IL-22 and miR-22 in neurodegenerative disease models, adhering to the requested technical format.

Interleukin-22 is a cytokine that plays a crucial role in modulating inflammatory responses at barrier tissues. While its primary functions have been characterized in the gut and skin, emerging evidence suggests a potential role in the central nervous system, particularly in the context of neuroinflammation, a key component of many neurodegenerative diseases.

Signaling Pathways

IL-22 signals through a heterodimeric receptor complex composed of IL-22R1 and IL-10R2 subunits. This interaction activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily involving JAK1, TYK2, and STAT3.[1][2] Additionally, IL-22 has been shown to activate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.[1][2]

IL22_Signaling cluster_receptor Cell Membrane cluster_jak_stat JAK-STAT Pathway cluster_mapk MAPK Pathway IL22R1 IL-22R1 JAK1 JAK1 IL22R1->JAK1 TYK2 TYK2 IL22R1->TYK2 MEK1_2 MEK1/2 IL22R1->MEK1_2 p38 p38 IL22R1->p38 JNK JNK IL22R1->JNK IL10R2 IL-10R2 IL10R2->JAK1 IL10R2->TYK2 IL10R2->MEK1_2 IL10R2->p38 IL10R2->JNK IL22 IL-22 IL22->IL22R1 IL22->IL10R2 STAT3 STAT3 JAK1->STAT3 TYK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., SOCS3, anti-apoptotic proteins) pSTAT3->Gene_Expression ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Gene_Expression p38->Gene_Expression JNK->Gene_Expression

Caption: IL-22 Signaling Pathway.
Experimental Protocols

In Vitro Astrocyte Culture and IL-22 Treatment:

  • Cell Culture: Primary astrocytes are isolated from the cortices of neonatal mice or rats and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Stimulation: Astrocytes are treated with recombinant IL-22 at a concentration of 10-100 ng/mL for 24 hours.

  • Analysis: Gene expression of inflammatory mediators and neurotrophic factors is quantified by qRT-PCR. Protein levels are assessed by ELISA or Western blotting.

Part 2: microRNA-22 (miR-22) in Neuroprotection

MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. Dysregulation of miRNA expression has been implicated in the pathogenesis of several neurodegenerative diseases.[3][4] MiR-22, in particular, has been identified as a potentially neuroprotective miRNA.

Putative Neuroprotective Mechanisms

MiR-22 is thought to exert its neuroprotective effects by targeting multiple mRNAs involved in apoptotic and stress-response pathways. Overexpression of miR-22 has been shown to have anti-apoptotic effects.[3]

miR22_Neuroprotection cluster_targets Apoptotic & Stress-Response Genes miR22 miR-22 Target1 Target mRNA 1 (e.g., PTEN) miR22->Target1 Target2 Target mRNA 2 (e.g., SP1) miR22->Target2 Target3 Target mRNA 3 (e.g., HDAC4) miR22->Target3 Neuronal_Survival Neuronal Survival miR22->Neuronal_Survival Apoptosis Apoptosis Target1->Apoptosis Target2->Apoptosis Target3->Apoptosis Apoptosis->Neuronal_Survival

Caption: Putative Neuroprotective Mechanism of miR-22.
Experimental Protocols

In Vivo Delivery of miR-22 Mimics in a Mouse Model of Alzheimer's Disease:

  • Animal Model: Utilize a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.

  • Stereotactic Injection: At an appropriate age, mice are anesthetized and placed in a stereotaxic frame. A miR-22 mimic or a scrambled control is injected directly into the hippocampus via a Hamilton syringe.

  • Behavioral Analysis: Perform cognitive and memory tests, such as the Morris water maze or Y-maze, at specified time points post-injection.

  • Histopathological Analysis: At the end of the study, brain tissue is collected for immunohistochemical analysis of amyloid-beta plaques and tau pathology.

Quantitative Data Summary
Molecule Model System Key Findings Reference
IL-22 Rat Hepatoma Cell LineActivation of JAK1, Tyk2, STAT1, STAT3, STAT5, and MAPK pathways.[1]
miR-22 In vitro modelsOverexpression is neuroprotective via anti-apoptotic effects.[3]

Disclaimer: The information provided above is a synthesis of available research on Interleukin-22 and microRNA-22 and is intended for a scientific audience. The term "this compound" does not correspond to a known entity in the context of neurodegenerative disease research based on publicly available data. The experimental protocols are illustrative and may require optimization based on specific research goals.

References

Methodological & Application

Application Notes and Protocols for the Characterization of AKOS-22 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of the experimental compound AKOS-22, a potential cytotoxic agent. The following protocols detail standard assays to assess its impact on cell viability, apoptosis, and cell cycle progression in cancer cell lines.

Overview of this compound's Mechanism of Action

This compound, also known as 22-Hydroxytingenone, has been identified as a potent cytotoxic agent against various cancer cell lines.[1] Its primary mechanism of action is the induction of apoptosis, or programmed cell death, through multiple cellular pathways. Key molecular events triggered by this compound include the loss of mitochondrial membrane potential, externalization of phosphatidylserine (B164497), DNA fragmentation, and the activation of caspases.[1] At the molecular level, this compound has been shown to downregulate thioredoxin, leading to increased oxidative stress and the modulation of the JNK/p38 MAPK signaling cascades.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Table 1: Representative Cell Viability Data

This compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1088%
50.8568%
100.5040%
250.2016%
500.086.4%
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[1][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.[1]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[3]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[1]

Table 2: Representative Apoptosis Analysis Data

This compound Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)9532
10652510
25305020
50106030
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[5]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[7]

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Table 3: Representative Cell Cycle Analysis Data

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)602515
10552025
25401545
50251065

Visualizations

AKOS22_Signaling_Pathway AKOS22 This compound Thioredoxin Thioredoxin AKOS22->Thioredoxin inhibits ROS ↑ Oxidative Stress (ROS) AKOS22->ROS Thioredoxin->ROS reduces JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound induced apoptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Analysis_V Calculate % Viability Viability->Analysis_V Analysis_A Quantify Apoptotic Cells Apoptosis->Analysis_A Analysis_C Determine Cell Cycle Phase Distribution Cell_Cycle->Analysis_C

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols: Optimal Concentration of a Novel Apoptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Dose-Response Relationship of AI-22

AI-22 Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (RFU)Cleaved PARP (Relative Densitometry)
0 (Vehicle Control)5.2 ± 0.8150 ± 250.05 ± 0.01
0 (Staurosporine only)45.8 ± 3.58500 ± 4501.00 ± 0.15
138.1 ± 2.96200 ± 3800.82 ± 0.11
525.4 ± 2.13500 ± 2100.55 ± 0.09
10 12.3 ± 1.5 1200 ± 150 0.21 ± 0.04
2510.8 ± 1.3950 ± 1100.18 ± 0.03
509.5 ± 1.1800 ± 900.15 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Jurkat cells (human T lymphocyte cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

    • Induce apoptosis by adding staurosporine (B1682477) to a final concentration of 1 µM.

    • Include a negative control group with vehicle only and a positive control group with staurosporine only.

    • Incubate for 4-6 hours before proceeding with apoptosis assays.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI) solution, Binding Buffer.

  • Procedure:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Reagents: Caspase-Glo® 3/7 Assay System.

  • Procedure:

    • Plate 1 x 10^4 cells per well in a 96-well white-walled plate.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

Western Blot for Cleaved PARP

Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.

  • Reagents: RIPA buffer, protease inhibitor cocktail, primary antibody (anti-cleaved PARP), secondary antibody (HRP-conjugated), ECL substrate.

  • Procedure:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against cleaved PARP overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the signal to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR1) FasL->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage/ Stress p53 p53 DNA_Damage->p53 Bax Bax/Bak p53->Bax Mito Mitochondrion Bax->Mito Permeabilizes Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome ProCasp9 Pro-caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP AI22 AI-22 AI22->Casp9 Inhibits AI22->Casp3 Inhibits

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells pretreat Pre-treat with AI-22 (or Vehicle) start->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate (4-6 hours) induce->incubate flow Flow Cytometry (Annexin V/PI) incubate->flow caspase Caspase-3/7 Assay (Luminescence) incubate->caspase western Western Blot (Cleaved PARP) incubate->western analyze Data Analysis: Determine Optimal Concentration flow->analyze caspase->analyze western->analyze

Caption: General workflow for testing the efficacy of an apoptosis inhibitor.

Preparing AKOS-22 Stock Solution with DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS-22 is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[1][2][3] By interacting with VDAC1, this compound has been shown to inhibit its oligomerization, a critical step in the induction of mitochondria-mediated apoptosis.[1][4] This inhibitory action protects against mitochondrial dysfunction and subsequent cell death.[1][4] These characteristics make this compound a valuable tool for research in areas such as neurodegenerative diseases, cardiovascular disorders, and oncology, where apoptosis plays a significant role.

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for various in vitro experiments.

This compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Chemical Name 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione--INVALID-LINK--
Molecular Formula C₂₂H₂₁ClF₃N₃O₃[3]
Molecular Weight 467.87 g/mol [3]
CAS Number 878983-38-1--INVALID-LINK--
Appearance Crystalline solidN/A
Solubility Soluble in DMSO[3]
Purity ≥98% (HPLC)--INVALID-LINK--
Binding Affinity (Kd) 15.4 µM for VDAC1[1]

Mechanism of Action: Inhibition of VDAC1-Mediated Apoptosis

This compound exerts its anti-apoptotic effects by directly targeting VDAC1. Under apoptotic stimuli, VDAC1 monomers in the outer mitochondrial membrane oligomerize to form a large channel. This channel facilitates the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, which in turn activates the caspase cascade and leads to programmed cell death. This compound binds to VDAC1, preventing this oligomerization and thereby blocking the release of apoptotic signals and preserving mitochondrial integrity.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_Cytosol Cytochrome c (Cytosol) VDAC1_oligomer->Cytochrome_c_Cytosol Release Cytochrome_c_IMS Cytochrome c (Intermembrane Space) Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite (B80905), Cisplatin) Apoptotic_Stimuli->VDAC1_monomer induces AKOS22 This compound AKOS22->VDAC1_oligomer inhibits Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to Cytochrome_c_Cytosol->Caspase_Activation activates

VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Protocol for Preparing this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.

  • Calculate the Required Mass of this compound:

    • Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L x 0.001 L x 467.87 g/mol = 0.0046787 g

      • Therefore, you will need to weigh out 4.68 mg of this compound.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a precision balance.

    • Carefully add the calculated mass of this compound powder to the tube.

  • Dissolving in DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization:

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional but Recommended):

    • If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protecting tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage Recommendations:

Storage ConditionDurationNotes
-20°C Up to 6 monthsRecommended for short to medium-term storage.
-80°C Up to 12 months or longerIdeal for long-term storage to maintain stability.

Note on Stability: While general guidelines suggest stability for up to a year at -80°C, compound-specific stability data for this compound in DMSO is not extensively published. For critical experiments, it is advisable to use freshly prepared stock solutions or to perform periodic quality control checks on stored stocks.

Experimental Application: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Analysis Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h AKOS22_Treatment Treat cells with varying concentrations of this compound Incubation_24h->AKOS22_Treatment Incubation_48h Incubate for 48h AKOS22_Treatment->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and plot dose-response curve Absorbance_Reading->Data_Analysis

Workflow for a cell viability assay using this compound.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Application: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the use of flow cytometry to quantify apoptosis induced by a substance, which in this context, can be used to validate the inhibitory effect of this compound on induced apoptosis.

Apoptosis_Assay_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Analysis Analysis Cell_Seeding Seed cells and allow to adhere Treatment Treat with apoptotic inducer +/- this compound Cell_Seeding->Treatment Cell_Harvesting Harvest cells Treatment->Cell_Harvesting Washing Wash with PBS Cell_Harvesting->Washing Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Washing->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Quadrant_Analysis Perform quadrant analysis to quantify apoptotic cells Flow_Cytometry->Quadrant_Analysis

Workflow for an apoptosis assay using Annexin V/PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with an apoptosis-inducing agent (e.g., selenite or cisplatin) in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated and vehicle-treated).

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

Conclusion

This compound is a valuable research tool for investigating the role of VDAC1 in apoptosis and related cellular processes. Proper preparation and storage of this compound stock solutions in DMSO are critical for obtaining reliable and reproducible experimental results. The protocols provided herein offer a comprehensive guide for researchers utilizing this potent VDAC1 inhibitor.

References

Application Notes and Protocols for Investigating the Effects of AKOS-22 on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The assessment of mitochondrial function is therefore a critical component of drug discovery and development to identify new therapeutic agents and to evaluate the potential mitochondrial toxicity of novel compounds.[3][4]

These application notes provide a comprehensive guide for studying the effects of a novel compound, designated here as AKOS-22, on key aspects of mitochondrial function. The protocols detailed below are designed for an audience of researchers, scientists, and drug development professionals and offer step-by-step instructions for conducting essential assays to characterize the impact of this compound on mitochondrial health. The provided methodologies can be adapted for screening and mechanistic studies of other novel chemical entities.

Data Presentation: Effects of this compound on Mitochondrial Parameters

The following table summarizes hypothetical quantitative data on the effects of varying treatment durations of this compound on key mitochondrial function indicators in a human cell line (e.g., HepG2).

Treatment Duration (hours)This compound Concentration (µM)Mitochondrial Membrane Potential (% of Control)Intracellular ROS Levels (Fold Change)Oxygen Consumption Rate (pmol/min)ATP Levels (% of Control)
0 (Control) 0100 ± 51.0 ± 0.1150 ± 10100 ± 6
6 1085 ± 61.5 ± 0.2120 ± 890 ± 5
12 1070 ± 72.5 ± 0.395 ± 975 ± 7
24 1050 ± 84.0 ± 0.460 ± 755 ± 6
48 1035 ± 55.5 ± 0.540 ± 530 ± 4

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP production.[3] A decrease in ΔΨm is an early marker of mitochondrial dysfunction and apoptosis. This protocol utilizes the fluorescent dye JC-10.

Materials:

  • JC-10 Assay Kit

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) - as a positive control for depolarization

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound for various durations (e.g., 6, 12, 24, 48 hours). Include a vehicle control and a positive control (CCCP, 10 µM for 30 minutes).

  • JC-10 Staining:

    • Prepare the JC-10 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of the JC-10 staining solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • For healthy, polarized mitochondria, JC-10 forms J-aggregates, which emit red fluorescence (Ex/Em = 540/590 nm).

    • In cells with depolarized mitochondria, JC-10 remains as monomers, emitting green fluorescence (Ex/Em = 490/525 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Mitochondria are a primary source of cellular reactive oxygen species (ROS). Excessive ROS production is a hallmark of mitochondrial dysfunction and cellular stress.[2] This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • DCFH-DA

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

  • This compound stock solution

  • Cell culture medium

  • PBS

  • Hydrogen peroxide (H₂O₂) - as a positive control

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Protocol 3: Determination of Oxygen Consumption Rate (OCR)

The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration and oxidative phosphorylation activity.[1] This protocol provides a general workflow for using extracellular flux analyzers.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Appropriate cell culture microplates for the analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in the Seahorse XF plate at the optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound for the desired time points in a standard incubator.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the treatment medium with the pre-warmed assay medium.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Mitochondrial Stress Test:

    • Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) for sequential injection.

    • Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.

  • Data Analysis: The instrument software will calculate OCR in real-time. The sequential injections of the inhibitors allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualization of Pathways and Workflows

G cluster_0 This compound Hypothetical Mechanism of Action AKOS22 This compound Mitochondrion Mitochondrion AKOS22->Mitochondrion Enters Mitochondrion ETC Electron Transport Chain (Complex I-IV) Mitochondrion->ETC Inhibits ETC ROS Increased ROS ETC->ROS MMP Decreased ΔΨm ETC->MMP Apoptosis Apoptosis ROS->Apoptosis ATP Decreased ATP Production MMP->ATP ATP->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing mitochondrial dysfunction.

G cluster_1 Experimental Workflow for Mitochondrial Function Assessment Start Start: Seed Cells Treatment Treat with this compound (Time Course) Start->Treatment Assay1 Assay 1: Mitochondrial Membrane Potential (JC-10) Treatment->Assay1 Assay2 Assay 2: Intracellular ROS (DCFH-DA) Treatment->Assay2 Assay3 Assay 3: Oxygen Consumption Rate (Seahorse) Treatment->Assay3 Analysis Data Analysis and Interpretation Assay1->Analysis Assay2->Analysis Assay3->Analysis End End: Characterize Mitochondrial Effects Analysis->End

Caption: General workflow for assessing the effects of a compound on mitochondrial function.

References

Application Notes and Protocols for Utilizing AKOS-22 in a Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKOS-22 is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2] VDAC1 plays a crucial role in regulating the flux of ions and metabolites between the mitochondria and the cytosol, thereby influencing cellular metabolism and apoptosis.[3][4][5] this compound exerts its effect by inhibiting the oligomerization of VDAC1, a process associated with the induction of apoptosis and mitochondrial dysfunction.[1][2] By preventing VDAC1 from forming these larger pore structures, this compound helps to maintain mitochondrial integrity and function.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring two key parameters: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[6][7][8] This application note provides a detailed protocol for utilizing this compound in a Seahorse XF assay to investigate its effects on cellular bioenergetics.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standard assay used to probe mitochondrial function.[6] It involves the sequential injection of a series of metabolic modulators to assess different parameters of the electron transport chain. By treating cells with this compound prior to and during the Mito Stress Test, researchers can elucidate the specific impact of VDAC1 inhibition on mitochondrial respiration.

The expected effects of VDAC1 inhibition by this compound on cellular metabolism are a modulation of mitochondrial respiration. Studies on VDAC1 knockout cells have shown a significant impairment in oxygen consumption.[5][9] Therefore, treatment with this compound is anticipated to lead to a decrease in basal and maximal respiration. Depending on the cell type and its metabolic phenotype, a compensatory increase in glycolysis (ECAR) may be observed as the cells attempt to meet their energy demands.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on key parameters of a Seahorse XF Cell Mito Stress Test, based on studies of VDAC1 inhibition and knockout.[1][3][5][9]

ParameterExpected Effect of this compoundRationale
Basal Respiration (OCR) DecreaseInhibition of VDAC1 is expected to reduce the transport of metabolites into the mitochondria, thereby limiting substrate availability for the electron transport chain.[5][9]
ATP Production (OCR) DecreaseA reduction in the proton motive force due to decreased substrate oxidation will lead to lower ATP synthesis by ATP synthase.
Proton Leak (OCR) Minimal Change or DecreaseThe effect on proton leak is not well-established but may decrease in line with the overall reduction in respiratory chain activity.
Maximal Respiration (OCR) DecreaseThe cell's ability to respond to an energetic demand (induced by FCCP) will be compromised due to the VDAC1-mediated substrate limitation.
Spare Respiratory Capacity (OCR) DecreaseThe difference between maximal and basal respiration is expected to be lower, indicating reduced metabolic flexibility.
Non-Mitochondrial Respiration (OCR) No ChangeThis parameter is generally unaffected by drugs targeting mitochondrial-specific processes.
Basal Glycolysis (ECAR) Increase or No ChangeCells may upregulate glycolysis to compensate for the reduction in mitochondrial ATP production. The extent of this change is cell-type dependent.[1][3]

Experimental Protocols

I. Cell Seeding and Preparation
  • Cell Culture: Culture the cells of interest in a standard CO2 incubator at 37°C. The choice of cell line will be critical, as the metabolic response to VDAC1 inhibition can be cell-type specific.

  • Seeding for Seahorse Assay:

    • On the day before the assay, seed the cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow the cells to adhere and form a monolayer overnight in a CO2 incubator.

II. Preparation of this compound and Other Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the assay medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Mito Stress Test Reagents: Prepare stock solutions of the following mitochondrial modulators in the appropriate Seahorse XF assay medium:

    • Oligomycin: An ATP synthase inhibitor.

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent.

    • Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively.

III. Seahorse XF Assay Procedure
  • Sensor Cartridge Hydration: On the day of the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

  • Cell Treatment with this compound:

    • Remove the cell culture medium from the Seahorse plate and wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Add fresh assay medium containing the desired concentrations of this compound (and a vehicle control) to the wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Loading the Sensor Cartridge: Load the prepared mitochondrial modulators into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure basal OCR and ECAR before sequentially injecting the modulators from the cartridge ports.

Mandatory Visualizations

Seahorse_Workflow cluster_prep Pre-Assay Preparation cluster_assay Seahorse XF Assay cell_culture 1. Cell Culture seed_plate 2. Seed Seahorse Plate cell_culture->seed_plate treat_cells 6. Treat Cells with this compound seed_plate->treat_cells prepare_akos 3. Prepare this compound Stock prepare_mito 4. Prepare Mito Stress Reagents hydrate_cartridge 5. Hydrate Sensor Cartridge load_cartridge 7. Load Reagents into Cartridge hydrate_cartridge->load_cartridge run_seahorse 8. Run Seahorse XF Analyzer treat_cells->run_seahorse load_cartridge->run_seahorse data_analysis 9. Data Analysis run_seahorse->data_analysis

Caption: Experimental workflow for the Seahorse XF assay with this compound.

VDAC1_Signaling cluster_mito Mitochondrion VDAC1_monomer VDAC1 Monomer ETC Electron Transport Chain VDAC1_monomer->ETC VDAC1_oligomer VDAC1 Oligomer CytoC Cytochrome c VDAC1_oligomer->CytoC Release Metabolites Metabolites (Pyruvate, ADP) Metabolites->VDAC1_monomer Metabolite Transport Apoptosis Apoptosis CytoC->Apoptosis ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Cytosol Cytosol AKOS_22 This compound AKOS_22->VDAC1_oligomer Inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_oligomer Induces Oligomerization

Caption: Signaling pathway showing this compound inhibition of VDAC1 oligomerization.

References

Application Note: High-Content Screening for Apoptosis Using AKOS-22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells.[1] Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1] Consequently, the identification of small molecules that can modulate apoptosis is a key objective in drug discovery. High-content screening (HCS) has emerged as a powerful tool for this purpose, enabling the quantitative analysis of multiple cellular parameters in a high-throughput format.[2][3] This application note describes a method for utilizing AKOS-22, a known inhibitor of the voltage-dependent anion channel 1 (VDAC1), in a high-content screening assay to monitor its effects on apoptosis.

This compound, also known as AKOS-022075291, has been identified as a VDAC1 inhibitor that can suppress apoptosis.[4] VDAC1 is a protein located in the outer mitochondrial membrane that plays a critical role in the regulation of metabolism and apoptosis. By inhibiting VDAC1 oligomerization, this compound has been shown to prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This application note provides a detailed protocol for assessing the anti-apoptotic activity of this compound using a high-content imaging-based assay that simultaneously measures nuclear condensation and caspase-3/7 activation, two key hallmarks of apoptosis.[5][6]

Principle of the Assay

This HCS assay utilizes fluorescent probes to identify and quantify apoptotic cells within a population.

  • Nuclear Staining: Hoechst 33342, a cell-permeant DNA dye, is used to visualize the cell nucleus. In apoptotic cells, chromatin condensation leads to a smaller, more brightly stained nucleus, a morphological change that can be quantified by image analysis software.[5][7]

  • Caspase-3/7 Activation: A cell-permeant, non-fluorescent substrate for activated caspase-3 and -7 is used. Upon cleavage by these executioner caspases, the substrate releases a DNA-binding dye that fluoresces brightly, indicating caspase activation, a hallmark of apoptosis.[3][6]

By combining these two readouts, the assay provides a robust, multi-parametric assessment of apoptosis at the single-cell level.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundMedKoo Biosciences561047
Staurosporine (B1682477) (Positive Control)Tocris Bioscience1285
HeLa Cells (or other suitable cell line)ATCCCCL-2
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (B12071052)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Black, clear-bottom 96-well microplatesCorning3603
Hoechst 33342Thermo Fisher ScientificH3570
CellEvent™ Caspase-3/7 Green Detection ReagentThermo Fisher ScientificC10423
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

  • Determine cell density using a hemocytometer or automated cell counter.

  • Seed 5,000 cells per well in a black, clear-bottom 96-well microplate in a final volume of 100 µL.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mM stock solution of staurosporine in DMSO.

  • Perform serial dilutions of this compound and staurosporine in cell culture medium to achieve the desired final concentrations. A typical concentration range for this compound is 1-50 µM, and for staurosporine is 0.1-10 µM.

  • Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.

  • Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions or control medium.

  • Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

Staining
  • Prepare a 2X staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM) in cell culture medium.

  • Add 100 µL of the 2X staining solution directly to each well containing 100 µL of medium with compound.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

High-Content Imaging and Analysis
  • Acquire images using a high-content imaging system equipped with appropriate filters for DAPI (for Hoechst 33342) and FITC (for the caspase-3/7 probe).

  • Use a 10x or 20x objective to capture images from the center of each well.

  • Analyze the images using a suitable image analysis software. The software should be capable of:

    • Cell Segmentation: Identifying individual cells based on the Hoechst 33342 nuclear stain.

    • Feature Extraction: Measuring parameters for each cell, including:

      • Nuclear intensity and area (from the Hoechst channel).

      • Caspase-3/7 fluorescence intensity (from the FITC channel).

  • Apoptosis Classification:

    • Apoptotic Nuclei: Set a threshold for nuclear intensity and/or a decrease in nuclear area to identify cells with condensed chromatin.

    • Caspase-3/7 Positive Cells: Set a fluorescence intensity threshold in the FITC channel to identify cells with activated caspases.

    • Combine these parameters to define the percentage of apoptotic cells in each well.

Data Presentation

Table 1: Quantitative Analysis of this compound Effect on Staurosporine-Induced Apoptosis

TreatmentConcentration (µM)% Apoptotic Cells (Mean ± SD)% Caspase-3/7 Positive Cells (Mean ± SD)
Vehicle Control (DMSO)-2.5 ± 0.83.1 ± 1.1
Staurosporine145.2 ± 3.552.8 ± 4.2
Staurosporine + this compound1 + 1028.7 ± 2.933.4 ± 3.1
Staurosporine + this compound1 + 2515.1 ± 2.118.9 ± 2.5
Staurosporine + this compound1 + 508.3 ± 1.510.2 ± 1.8
This compound503.1 ± 0.93.5 ± 1.0

Visualizations

Signaling Pathway of this compound in Apoptosis Inhibition

AKOS22_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 VDAC1_Oligomer VDAC1 Oligomerization VDAC1->VDAC1_Oligomer CytochromeC Cytochrome c Apoptosome Apoptosome Formation CytochromeC->Apoptosome VDAC1_Oligomer->CytochromeC Release Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis AKOS22 This compound AKOS22->VDAC1_Oligomer Inhibits

Caption: this compound inhibits apoptosis by blocking VDAC1 oligomerization.

Experimental Workflow for High-Content Screening

HCS_Workflow cluster_PlatePrep Plate Preparation cluster_Treatment Compound Treatment cluster_Staining Staining cluster_Analysis Image Acquisition and Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 AddCompounds Add this compound and Controls Incubate1->AddCompounds Incubate2 Incubate for Treatment Period AddCompounds->Incubate2 AddDyes Add Hoechst 33342 and Caspase-3/7 Reagent Incubate2->AddDyes Incubate3 Incubate for 30 min AddDyes->Incubate3 Image Acquire Images on HCS System Incubate3->Image Analyze Analyze Images for Nuclear Morphology and Caspase Activity Image->Analyze Data Quantify Percentage of Apoptotic Cells Analyze->Data

Caption: Workflow for the high-content screening apoptosis assay.

Conclusion

This application note provides a robust and quantitative method for assessing the anti-apoptotic effects of this compound using high-content screening. The described protocol allows for the simultaneous measurement of key apoptotic hallmarks, providing detailed insights into the compound's mechanism of action at a single-cell level. This assay can be readily adapted for screening other compounds or for investigating the role of VDAC1 in apoptosis in various cell types.

References

Application Note: Assessing VDAC1 Oligomerization with AKOS-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-dependent anion channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1][2] VDAC1 has been identified as a critical player in mitochondria-mediated apoptosis.[1][2] Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space.[1][3][4][5] This oligomerization is a crucial step in the apoptotic cascade. AKOS-22 is a small molecule inhibitor that has been shown to interact with VDAC1, preventing its oligomerization and subsequent apoptosis.[6][7][8] This application note provides detailed protocols for assessing the inhibitory effect of this compound on VDAC1 oligomerization using chemical cross-linking followed by Western blotting.

Introduction

Mitochondria play a central role in the intrinsic apoptotic pathway. The release of proteins from the mitochondrial intermembrane space, such as cytochrome c, is a point of no return in apoptotic signaling. VDAC1 oligomerization is a key event that facilitates this release.[1][3][4][5] Various inducers of apoptosis, such as staurosporine (B1682477) (STS), have been shown to promote the formation of VDAC1 dimers, trimers, and higher-order oligomers.[9]

This compound has been identified as a potent inhibitor of VDAC1 oligomerization.[6][7][8] It has been demonstrated to protect against mitochondrial dysfunction and inhibit apoptosis in a concentration-dependent manner.[6] Assessing the efficacy of compounds like this compound in preventing VDAC1 oligomerization is crucial for the development of novel therapeutics targeting apoptosis-related diseases.

This document outlines a detailed protocol to induce VDAC1 oligomerization in a cellular context and to evaluate the inhibitory potential of this compound. The primary method described is chemical cross-linking of VDAC1 in treated cells, followed by detection of oligomeric states via SDS-PAGE and Western blotting.

Signaling Pathway

VDAC1_Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Mitochondrial Intermembrane Space cluster_2 Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli (e.g., STS) CytoC_cyto Cytochrome c VDAC1_oligomer->CytoC_cyto Release CytoC_mito Cytochrome c Apoptosis Apoptosis CytoC_cyto->Apoptosis Initiates AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

Caption: VDAC1 oligomerization and apoptosis pathway with this compound inhibition.

Experimental Workflow

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) treatment 2. Treatment - this compound (Pre-incubation) - Apoptosis Inducer (e.g., STS) cell_culture->treatment crosslinking 3. In-situ Cross-linking (EGS) treatment->crosslinking lysis 4. Cell Lysis & Protein Extraction crosslinking->lysis quantification 5. Protein Quantification (BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page western_blot 7. Western Blotting - Transfer to PVDF membrane - Probing with anti-VDAC1 antibody sds_page->western_blot detection 8. Signal Detection & Analysis (Chemiluminescence) western_blot->detection

Caption: Workflow for assessing VDAC1 oligomerization with this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: HeLa cells are commonly used for studying apoptosis and VDAC1 oligomerization.[5]

  • Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).

    • Pre-incubate the cells with the this compound containing medium for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Apoptosis Induction:

    • Prepare a stock solution of an apoptosis inducer, for example, Staurosporine (STS), in DMSO.

    • After the pre-incubation with this compound, add the apoptosis inducer to the culture medium to a final concentration known to induce apoptosis and VDAC1 oligomerization (e.g., 1-2 µM STS).

    • Incubate the cells for the required time to induce apoptosis (e.g., 3-4 hours for STS). Include a negative control group of untreated cells.

Protocol 2: In-situ Chemical Cross-linking
  • Reagent Preparation: Prepare a fresh stock solution of Ethylene glycol bis(succinimidyl succinate) (EGS) in DMSO. EGS is a membrane-permeable cross-linker suitable for intracellular cross-linking.[6]

  • Cross-linking Reaction:

    • After the treatment period, aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Add PBS containing the desired final concentration of EGS (e.g., 250-500 µM) to each well.

    • Incubate the plates at room temperature for 30 minutes with gentle rocking.

  • Quenching:

    • To stop the cross-linking reaction, add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature with gentle rocking.

  • Cell Harvesting:

    • Aspirate the quenching solution and wash the cells once with ice-cold PBS.

    • Harvest the cells by scraping them into ice-cold PBS and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Protocol 3: Protein Extraction and Quantification
  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 4: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the protein lysates.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen to resolve both monomeric and oligomeric forms of VDAC1 (e.g., 4-12% gradient gel or a 10% gel).

    • Include a pre-stained protein ladder to monitor the migration of proteins.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VDAC1 diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities for VDAC1 monomers, dimers, trimers, and higher-order oligomers using densitometry software.

    • Calculate the ratio of oligomeric VDAC1 to monomeric VDAC1 for each treatment condition.

    • A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Data Presentation

Table 1: Experimental Groups for VDAC1 Oligomerization Assay

GroupThis compound ConcentrationApoptosis Inducer (STS)Expected Outcome
10 µM (Vehicle)-Basal level of VDAC1 monomer
20 µM (Vehicle)+Increased VDAC1 oligomerization
310 µM+Inhibition of VDAC1 oligomerization
425 µM+Stronger inhibition of VDAC1 oligomerization
550 µM+Potent inhibition of VDAC1 oligomerization

Table 2: Quantification of VDAC1 Oligomerization

TreatmentVDAC1 Monomer (Relative Intensity)VDAC1 Dimer (Relative Intensity)VDAC1 Trimer (Relative Intensity)Oligomer/Monomer Ratio
Control
STS
STS + 10 µM this compound
STS + 25 µM this compound
STS + 50 µM this compound

Troubleshooting

ProblemPossible CauseSolution
No or weak VDAC1 signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingOptimize primary and secondary antibody concentrations and incubation times.
Poor protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer conditions (time, voltage).
High background on Western blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Insufficient washingIncrease the number and duration of wash steps.
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
VDAC1 oligomers not visible Inefficient cross-linkingOptimize EGS concentration and incubation time. Ensure EGS is fresh.
Apoptosis induction not effectiveConfirm apoptosis induction through other methods (e.g., caspase activity assay).
Oligomers did not transfer wellUse a lower percentage acrylamide (B121943) gel or a gradient gel. Optimize transfer conditions for higher molecular weight proteins.

Conclusion

The protocol detailed in this application note provides a robust method for assessing the inhibitory effect of this compound on VDAC1 oligomerization. By utilizing chemical cross-linking and Western blotting, researchers can effectively quantify the extent of VDAC1 oligomerization under various treatment conditions. This assay is a valuable tool for the screening and characterization of potential therapeutic agents that target the mitochondrial apoptotic pathway. Further validation can be achieved using complementary techniques such as Bioluminescence Resonance Energy Transfer (BRET) assays.[9][10][11]

References

Application Notes and Protocols for IL-22 Administration in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-22 (IL-22), a member of the IL-10 family of cytokines, has emerged as a promising therapeutic agent in preclinical models of diseases characterized by significant oxidative stress. Unlike many other cytokines, IL-22 primarily targets non-hematopoietic cells, such as epithelial cells in the liver, pancreas, and gastrointestinal tract. Its receptor, a heterodimer of IL-22R1 and IL-10R2, is largely absent on immune cells, positioning IL-22 as a unique modulator of tissue protection and regeneration without directly causing a broad inflammatory response.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous acute and chronic diseases. IL-22 has demonstrated potent antioxidant effects in various animal models by upregulating the expression of antioxidant genes, thereby mitigating cellular damage and promoting tissue repair. These application notes provide an overview of the administration of IL-22 in relevant animal models of oxidative stress, complete with detailed experimental protocols and a summary of expected outcomes.

Signaling Pathways of IL-22 in Oxidative Stress

IL-22 exerts its protective effects through the activation of several intracellular signaling cascades. Upon binding to its receptor complex, IL-22 initiates the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes involved in cell survival, proliferation, and antioxidant defense.

Furthermore, IL-22 signaling can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are also implicated in cellular responses to stress. A crucial mechanism underlying the antioxidant effects of IL-22 involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by IL-22 leads to the enhanced expression of a battery of antioxidant and detoxifying enzymes.

IL22_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-22 IL-22 IL-22R1 IL-22R1 IL-22->IL-22R1 Receptor Complex IL-22R1->Receptor Complex IL-10R2 IL-10R2 IL-10R2->Receptor Complex JAK1 JAK1 Receptor Complex->JAK1 Tyk2 Tyk2 Receptor Complex->Tyk2 MAPK ERK, JNK, p38 Receptor Complex->MAPK STAT3 STAT3 JAK1->STAT3 P Tyk2->STAT3 P p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer STAT3 Dimer_n STAT3 Dimer STAT3 Dimer->STAT3 Dimer_n Nrf2 Nrf2 Nrf2-Keap1 Nrf2->Nrf2-Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Keap1 Keap1 Keap1->Nrf2-Keap1 Nrf2-Keap1->Nrf2 Dissociation Antioxidant Genes Antioxidant & Anti-apoptotic Genes STAT3 Dimer_n->Antioxidant Genes Transcription ARE ARE Nrf2_n->ARE Binding ARE->Antioxidant Genes Transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection

Caption: IL-22 Signaling Pathway in Oxidative Stress.

Experimental Protocols

Alcoholic Liver Injury Model (Chronic-Binge Ethanol (B145695) Feeding)

This model effectively mimics acute-on-chronic alcoholic liver injury in humans, leading to significant oxidative stress in the liver.

Protocol for Induction of Alcoholic Liver Injury:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are recommended.

  • Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • Chronic Ethanol Feeding: For 10 days, provide mice with ad libitum access to a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol. A pair-fed control group should receive a liquid diet with an isocaloric amount of maltose-dextrin instead of ethanol.

  • Binge Ethanol Administration: On the morning of day 11, administer a single dose of ethanol (5 g/kg body weight) via oral gavage to the ethanol-fed mice. The pair-fed group should receive an equivalent volume of saline.

  • Sample Collection: Euthanize the mice 9 hours after the gavage. Collect blood for serum analysis and liver tissue for histological and biochemical assays.

IL-22 Administration Protocol:

  • Treatment: Administer recombinant mouse IL-22 (rIL-22) or an adenovirus expressing IL-22 (Ad-IL-22).

  • Dosage and Route:

    • rIL-22: 1 mg/kg body weight, administered intraperitoneally (i.p.) 24 hours and 1 hour before the ethanol gavage.

    • Ad-IL-22: 2 x 10⁸ plaque-forming units (PFU) per mouse, administered via tail vein injection at the beginning of the chronic ethanol feeding period.

  • Control: Administer vehicle (e.g., PBS) or a control adenovirus (e.g., Ad-GFP) to the control groups.

Experimental_Workflow_Alcoholic_Liver_Injury cluster_treatment IL-22 Treatment Day 1-10 Day 1-10 Chronic Ethanol Diet Chronic Ethanol Diet Day 1-10->Chronic Ethanol Diet Day 11 Day 11 Chronic Ethanol Diet->Day 11 Binge Ethanol Gavage Binge Ethanol Gavage Day 11->Binge Ethanol Gavage 9 hours post-gavage 9 hours post-gavage Binge Ethanol Gavage->9 hours post-gavage Sample Collection Sample Collection 9 hours post-gavage->Sample Collection rIL-22 Injection rIL-22 Injection (Day 10 & 11) Ad-IL-22 Injection Ad-IL-22 Injection (Day 1)

Caption: Workflow for Alcoholic Liver Injury Model.

Cerebral Ischemia-Reperfusion Injury Model (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia, which is associated with severe oxidative stress and neuronal damage.

Protocol for Induction of MCAO:

  • Animals: Male C57BL/6 mice (10-12 weeks old, 22-25 g) are suitable.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 6-0) with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 60 minutes). For reperfusion, withdraw the filament to restore blood flow.

  • Post-operative Care: Suture the incision and allow the mice to recover in a warm cage.

  • Sample Collection: At 24 hours post-reperfusion, euthanize the mice and collect brain tissue for analysis.

IL-22 Administration Protocol:

  • Treatment: Recombinant mouse IL-22 (rIL-22).

  • Dosage and Route: 100 µg/kg body weight, administered intravenously (i.v.) immediately after the onset of reperfusion.

  • Control: Administer an equivalent volume of vehicle (e.g., PBS) to the control group.

Experimental_Workflow_MCAO Anesthesia Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery 60 min Occlusion 60 min Occlusion MCAO Surgery->60 min Occlusion Reperfusion Reperfusion 60 min Occlusion->Reperfusion IL-22 Injection IL-22 Injection Reperfusion->IL-22 Injection 24 hours post-reperfusion 24 hours post-reperfusion IL-22 Injection->24 hours post-reperfusion Sample Collection Sample Collection 24 hours post-reperfusion->Sample Collection

Caption: Workflow for MCAO Injury Model.

Measurement of Oxidative Stress Markers

Tissue Preparation:

  • Homogenize the collected tissue (e.g., liver or brain) in ice-cold buffer (e.g., PBS or Tris-HCl).

  • Centrifuge the homogenate at a low speed (e.g., 3000 rpm for 10 minutes at 4°C) to pellet cellular debris.

  • Collect the supernatant for the following assays.

Assay Protocols:

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

    • Quantify MDA levels using a standard curve generated with 1,1,3,3-tetramethoxypropane.

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The SOD in the sample competes for the superoxide radicals, thereby inhibiting the formation of formazan.

    • Measure the absorbance at 560 nm. The degree of inhibition is proportional to the SOD activity.

  • Glutathione (GSH) Assay:

    • This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.

    • Measure the absorbance at 412 nm.

    • Quantify GSH levels using a standard curve.

Data Presentation

The following tables summarize the expected quantitative outcomes of IL-22 administration in animal models of oxidative stress, based on published literature.

Table 1: Effect of IL-22 on Oxidative Stress Markers in Alcoholic Liver Injury

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH (nmol/mg protein)
Control (Pair-fed)~1.5~150~8.0
Ethanol-fed~4.0~80~4.5
Ethanol-fed + IL-22~2.0~130~7.0

Table 2: Effect of IL-22 on Oxidative Stress Markers in Cerebral Ischemia-Reperfusion Injury

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH (nmol/mg protein)
Sham~2.5~200~10.0
MCAO~6.0~110~5.0
MCAO + IL-22~3.5~170~8.5

Conclusion

The administration of IL-22 has shown significant therapeutic potential in mitigating oxidative stress in various animal models. The detailed protocols and expected outcomes presented in these application notes provide a valuable resource for researchers investigating the protective effects of IL-22. The ability of IL-22 to activate key antioxidant pathways, particularly the Nrf2-ARE and STAT3 signaling cascades, underscores its promise as a novel therapeutic strategy for diseases with an underlying oxidative stress component. Further research is warranted to translate these preclinical findings into clinical applications.

Application Note: Analysis of Apoptosis Modulation by AKOS-22 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the study of compounds that can modulate apoptosis is of significant interest in drug development. AKOS-22 is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2][3] VDAC1 plays a crucial role in mitochondria-mediated apoptosis by facilitating the release of pro-apoptotic factors.[1][2][3][4] this compound has been shown to inhibit VDAC1 oligomerization, thereby preventing the release of cytochrome c and subsequent activation of the apoptotic cascade.

This application note provides a detailed protocol for the analysis of apoptosis in a cell culture model using flow cytometry, focusing on the inhibitory effects of this compound on apoptosis induced by a chemotherapeutic agent, cisplatin (B142131). Cisplatin is a widely used anticancer drug known to induce apoptosis through both p53-dependent and -independent pathways.[5] The described methodology utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA. Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (often considered part of the late apoptotic population in analysis)

Data Presentation

The following table represents hypothetical data from an experiment investigating the effect of this compound on cisplatin-induced apoptosis in a cancer cell line.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM)94.8 ± 2.52.8 ± 0.92.4 ± 0.6
Cisplatin (20 µM)45.7 ± 4.335.1 ± 3.719.2 ± 2.9
Cisplatin (20 µM) + this compound (10 µM)75.3 ± 3.815.4 ± 2.59.3 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HEK-293, Jurkat, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound (VDAC1 inhibitor)

  • Cisplatin (apoptosis inducer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells in 6-well plates and allow to adhere overnight B Prepare treatment groups: 1. Untreated Control 2. This compound alone 3. Cisplatin alone 4. Cisplatin + this compound A->B C Pre-treat with this compound for 2 hours B->C D Add Cisplatin and incubate for 24 hours C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend cells in 1X Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate for 15 minutes at room temperature in the dark H->I J Acquire data on a flow cytometer I->J K Analyze data to quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic J->K

Caption: Experimental workflow for analyzing the effect of this compound on cisplatin-induced apoptosis.

Detailed Protocol
  • Cell Seeding:

    • For adherent cells, seed 1 x 10^6 cells per well in 6-well plates and incubate overnight to allow for attachment.

    • For suspension cells, seed 1 x 10^6 cells per well in 6-well plates.

  • Cell Treatment:

    • Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).

    • Set up the following treatment groups in triplicate:

      • Untreated Control: Add vehicle control (e.g., DMSO) to the cells.

      • This compound alone: Add this compound to the desired final concentration (e.g., 10 µM).

      • Cisplatin alone: Add cisplatin to the desired final concentration (e.g., 20 µM).[6]

      • Combination: Pre-incubate cells with this compound (e.g., 10 µM) for 2 hours, then add cisplatin (e.g., 20 µM).

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains detached, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Transfer the cell suspension directly into a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate voltage settings and compensation for FITC and PI channels using single-stained controls.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of FITC (Annexin V) versus PI to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).[7][8][9][10]

Signaling Pathway

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Apoptotic Stimulus (e.g., Cisplatin) Apoptotic Stimulus (e.g., Cisplatin) p53 activation p53 activation Apoptotic Stimulus (e.g., Cisplatin)->p53 activation Bax/Bak activation Bax/Bak activation p53 activation->Bax/Bak activation VDAC1 oligomerization VDAC1 oligomerization Bax/Bak activation->VDAC1 oligomerization Cytochrome c release Cytochrome c release VDAC1 oligomerization->Cytochrome c release Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c release->Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 activation Caspase-9 activation Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 activation Executioner Caspases (Caspase-3, -6, -7) activation Executioner Caspases (Caspase-3, -6, -7) activation Caspase-9 activation->Executioner Caspases (Caspase-3, -6, -7) activation Apoptosis Apoptosis Executioner Caspases (Caspase-3, -6, -7) activation->Apoptosis This compound This compound This compound->VDAC1 oligomerization

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on VDAC1 oligomerization.

Conclusion

This application note provides a comprehensive protocol for assessing the anti-apoptotic activity of this compound. By inhibiting the VDAC1-mediated release of cytochrome c, this compound can protect cells from apoptosis induced by agents like cisplatin. The Annexin V/PI staining method coupled with flow cytometry offers a robust and quantitative approach to study the effects of novel compounds on apoptotic pathways, making it an invaluable tool for cancer research and drug development.

References

Application Note & Protocol: Western Blot Analysis of VDAC1 Following AKOS-22 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein located in the outer mitochondrial membrane that functions as a primary gatekeeper for the passage of ions and metabolites between the mitochondria and the cytosol.[1][2] This regulation is vital for cellular metabolism and energy production. Beyond its role in metabolic exchange, VDAC1 is a key player in mitochondrion-mediated apoptosis.[2][3] During apoptotic signaling, VDAC1 can oligomerize to form a large pore, facilitating the release of pro-apoptotic factors like Cytochrome c from the mitochondrial intermembrane space.[3]

AKOS-22 is a small molecule inhibitor that directly interacts with VDAC1.[4] It has been identified as a potent inhibitor of VDAC1 oligomerization, and consequently, an inhibitor of apoptosis.[3][4][5] By preventing VDAC1 from forming oligomeric pores, this compound can protect against mitochondrial dysfunction and cell death.[3][4]

This document provides a detailed protocol for performing a Western blot to analyze the expression levels of VDAC1 in cell cultures following treatment with this compound. It also includes a hypothetical data presentation and diagrams illustrating the experimental workflow and the mechanism of this compound action.

Experimental Workflow

G cluster_workflow Western Blot Workflow for VDAC1 after this compound Treatment node_culture 1. Cell Culture (e.g., HeLa, SH-SY5Y) node_treatment 2. This compound Treatment (Dose-response or time-course) node_culture->node_treatment node_lysis 3. Cell Lysis (RIPA Buffer) node_treatment->node_lysis node_quant 4. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 5. SDS-PAGE (Denature proteins, separate by size) node_quant->node_sds node_transfer 6. Protein Transfer (Transfer to PVDF membrane) node_sds->node_transfer node_block 7. Blocking (5% non-fat milk or BSA) node_transfer->node_block node_primary 8. Primary Antibody Incubation (Anti-VDAC1) node_block->node_primary node_secondary 9. Secondary Antibody Incubation (HRP-conjugated) node_primary->node_secondary node_detect 10. Detection (ECL Substrate) node_secondary->node_detect node_analyze 11. Imaging & Densitometry (Quantify band intensity) node_detect->node_analyze

Caption: Experimental workflow from cell treatment to data analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, Calu-1) in appropriate culture dishes (e.g., 6-well plates) and grow them to 70-80% confluency in their recommended growth medium.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 50 µM). A vehicle control (medium with DMSO only) must be included.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

Part 2: Cell Lysis and Protein Extraction

Since VDAC1 is a mitochondrial membrane protein, a lysis buffer capable of solubilizing such proteins is essential.[1] RIPA buffer is recommended for this purpose.[6][7]

  • Prepare Lysis Buffer:

    • RIPA Buffer Recipe: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.

    • Add Inhibitors: Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Cell Harvesting:

    • Place the culture dish on ice. Remove the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the final PBS wash completely.

  • Lysis:

    • Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-150 µL for a 6-well plate).

    • Use a cell scraper to scrape the adherent cells off the dish in the presence of the lysis buffer.

    • Transfer the cell suspension (lysate) to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

    • Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

Part 3: Protein Concentration Measurement

To ensure equal loading of protein for each sample, the total protein concentration in each lysate must be accurately determined.[8][9]

  • Assay Selection: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay, which is compatible with the detergents present in RIPA buffer.[9]

  • Quantification: Following the manufacturer's instructions for the BCA assay kit, determine the protein concentration of each sample.

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (e.g., 20-30 µg) for each sample.

Part 4: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • In a new tube, mix the calculated volume of cell lysate with an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples (equal amounts) into the wells of a 12% SDS-polyacrylamide gel. VDAC1 has a molecular weight of approximately 31-32 kDa.[1][10]

    • Run the gel according to the electrophoresis system's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for VDAC1 (refer to manufacturer's data sheet for recommended dilution, typically 1:1000 to 1:5000).[11]

    • Incubation is usually performed overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Repeat the washing step (Step 6) to remove the unbound secondary antibody.

  • Detection:

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[12]

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.

Part 5: Data Analysis
  • Image Acquisition: Capture images of the blot, ensuring that the bands are not overexposed to allow for accurate quantification.[8]

  • Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the VDAC1 band for each sample.[12][13]

  • Normalization: To correct for loading variations, normalize the VDAC1 band intensity to a loading control.[8]

    • Housekeeping Protein: Re-probe the blot with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).[14]

    • Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g., Ponceau S) before blocking. TPN is often considered more reliable than using housekeeping proteins.[13][15]

  • Relative Quantification: Express the normalized VDAC1 levels relative to the vehicle control.

Mechanism of Action of this compound

G cluster_pathway This compound Inhibition of VDAC1-Mediated Apoptosis node_stimulus Apoptotic Stimulus (e.g., Oxidative Stress) node_vdac1 VDAC1 Monomers node_stimulus->node_vdac1 node_oligo VDAC1 Oligomerization (Pore Formation) node_vdac1->node_oligo Forms node_release Release of Cytochrome c node_oligo->node_release Leads to node_apoptosis Apoptosis node_release->node_apoptosis Initiates node_akos This compound node_akos->node_oligo Inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Data Presentation

Quantitative data from the Western blot densitometry analysis should be summarized in a table for clear comparison.

Table 1: Relative VDAC1 Protein Expression Following this compound Treatment

Treatment GroupThis compound Conc. (µM)Mean Relative VDAC1 Band Density (Normalized to Loading Control)Standard Deviation
Vehicle Control01.00± 0.08
Treatment 150.95± 0.11
Treatment 2100.91± 0.09
Treatment 3200.88± 0.12
Treatment 4500.82± 0.10

Note: The data presented in Table 1 is hypothetical and serves as an example for presentation. Actual results may vary based on the cell line and experimental conditions. While this compound primarily affects VDAC1 function (oligomerization), some studies may investigate if it also alters total VDAC1 protein expression levels.

References

Troubleshooting & Optimization

Troubleshooting AKOS-22 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AKOS-22, a potent VDAC1 inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).[1] It functions by interacting with VDAC1 to inhibit its oligomerization, a key step in the initiation of apoptosis (programmed cell death).[1][2] By preventing VDAC1 oligomerization, this compound helps to maintain mitochondrial integrity, prevent the release of pro-apoptotic factors like cytochrome c, and protect against mitochondrial dysfunction.[1][2]

2. What is the primary application of this compound in research?

This compound is primarily used in cell-based assays to study the role of VDAC1 in apoptosis and other cellular processes. Its ability to inhibit VDAC1-mediated cell death makes it a valuable tool for investigating neurodegenerative diseases, cardiovascular diseases, and cancer, where apoptosis plays a critical role.[1]

3. How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For detailed instructions, please refer to the "Experimental Protocols" section below.

4. What is the recommended final concentration of DMSO in my cell culture?

To avoid solvent toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a commonly used and well-tolerated concentration for most cell lines.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

5. I am observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?

Precipitation of small molecules in aqueous media is a common issue. Please refer to the "Troubleshooting" section for a detailed guide on how to address this problem.

6. How stable is this compound in cell culture media?

The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and interactions with media components.[5] While specific stability data for this compound in various media is not extensively published, it is recommended to prepare fresh working solutions for each experiment or assess its stability under your specific experimental conditions. For a general protocol on how to assess stability, see the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses common issues that may be encountered when working with this compound in cell culture experiments.

Issue 1: Precipitation of this compound in Cell Culture Media
Observation Potential Cause Recommended Solution
Immediate Precipitation The concentration of this compound exceeds its solubility limit in the aqueous media.- Lower the final working concentration of this compound.- Increase the final percentage of DMSO, ensuring it remains non-toxic to your cells.- Perform a serial dilution of the DMSO stock in the cell culture medium to avoid a sudden change in solvent polarity.
Precipitation Over Time - Compound Instability: this compound may degrade over time at 37°C.- Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[5]- Prepare fresh this compound-containing media for each time point in long-term experiments.- Consider using a different basal medium (e.g., DMEM vs. RPMI-1640).- If using serum, test if serum proteins are contributing to the precipitation.
Cloudy or Turbid Media This could indicate fine particulate precipitation or microbial contamination.- Examine a sample of the media under a microscope to differentiate between precipitate and microbial growth.- If precipitation is confirmed, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile technique.
Issue 2: Inconsistent or No Biological Effect
Observation Potential Cause Recommended Solution
Lack of expected inhibition of apoptosis - Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit VDAC1.- Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.- Prepare a fresh stock solution of this compound from a new vial.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
High Cell Death (Toxicity) - High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.- Solvent Toxicity: The final DMSO concentration may be too high for your cell line.[4]- Perform a dose-response experiment to identify a non-toxic working concentration.- Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%).[4]- Include a DMSO-only vehicle control to assess solvent toxicity.

Quantitative Data Summary

The following table provides illustrative stability data for a generic small molecule inhibitor in common cell culture media. Please note that this data is for educational purposes and the actual stability of this compound should be determined experimentally.

Time (hours) % Remaining in DMEM at 37°C % Remaining in RPMI-1640 at 37°C
0100100
29895
69288
128579
247568
486052

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into single-use, sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

    • Sterile 24-well plates

    • HPLC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.

    • Store the collected aliquots at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC-MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

VDAC1_Signaling_Pathway VDAC1-Mediated Apoptosis Pathway cluster_0 Mitochondrion VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Concentration Is concentration too high? Start->Check_Concentration Check_Dilution Is dilution method optimal? Check_Concentration->Check_Dilution No Solution_Concentration Lower final concentration Check_Concentration->Solution_Concentration Yes Check_Stability Is the compound stable? Check_Dilution->Check_Stability Yes Solution_Dilution Use serial dilution Check_Dilution->Solution_Dilution No Solution_Stability Prepare fresh solution Check_Stability->Solution_Stability No End Issue Resolved Check_Stability->End Yes Solution_Concentration->End Solution_Dilution->End Solution_Stability->End

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing AKOS-22 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of the hypothetical small molecule inhibitor, AKOS-22, and minimize its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: What are the initial indicators that the observed phenotype in my experiment might be due to off-target effects of this compound?

A2: Several signs may suggest that the observed effects of this compound are not due to its intended on-target activity. These include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the intended target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein produces a different or no phenotype.[2]

  • High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2] This increases the likelihood of engaging lower-affinity off-targets.[1]

Q3: How can I proactively minimize the potential for off-target effects in my experimental design with this compound?

A3: A proactive approach can significantly reduce the risk of off-target effects. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Pharmacological Validation: Use a structurally distinct inhibitor for the same target to confirm that the observed phenotype is not specific to the chemical structure of this compound.[2]

Troubleshooting Guides

Problem: Inconsistent results are observed between different cell lines treated with this compound.

Possible Cause Troubleshooting Steps
Varying expression levels of the on-target or off-target proteins across cell lines.1. Confirm target expression levels in all cell lines using Western Blot or qPCR.[1] 2. Select cell lines with comparable and physiologically relevant expression levels of the target protein.
Cell line-specific metabolic pathways may alter the effective concentration or generate active/inactive metabolites of this compound.1. Perform concentration-response curves in each cell line to determine the EC50. 2. Consider using mass spectrometry to analyze the metabolic fate of this compound in different cell lines.

Problem: High levels of cytotoxicity are observed at concentrations required to see the on-target effect of this compound.

Possible Cause Troubleshooting Steps
The observed cytotoxicity is an off-target effect.1. Perform a dose-response curve to determine the concentration at which toxicity occurs.[2] 2. Utilize a lower, non-toxic concentration of this compound in combination with a sub-optimal dose of another validated inhibitor for the same target to see if the desired on-target phenotype can be achieved. 3. Conduct assays to measure general cellular health, such as an MTT or LDH release assay.
The on-target effect itself is leading to cellular toxicity.1. Use genetic methods (e.g., siRNA, CRISPR) to validate that inhibition of the target leads to the same cytotoxic phenotype.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the minimum effective concentration of this compound required to achieve the desired on-target effect while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Cell Treatment: Treat the cells with the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the target engagement and the desired phenotypic readout.

  • Assay Readout: Measure the on-target effect using a relevant assay (e.g., a reporter assay, measurement of a specific phosphorylation event via Western Blot, or a functional cellular endpoint). Simultaneously, assess cell viability using an assay like MTT or Trypan Blue exclusion.

  • Data Analysis: Plot the on-target activity and cell viability as a function of this compound concentration. Determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). The optimal concentration will be at or slightly above the EC50 for the on-target effect and well below the CC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound directly binds to its intended target in a cellular context.[3]

Methodology:

  • Cell Treatment: Treat intact cells with a chosen concentration of this compound or a vehicle control.[1][3]

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][3]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western Blot or other protein detection methods.[2][3]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

Visualizations

cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Phenotype Observed with this compound IsConcHigh Is [this compound] >> IC50? Start->IsConcHigh GeneticValidation Genetic Validation (siRNA/CRISPR) IsConcHigh->GeneticValidation Yes IsConcHigh->GeneticValidation No ComparePhenotype Phenotypes Match? GeneticValidation->ComparePhenotype OrthogonalInhibitor Orthogonal Inhibitor Validation ComparePhenotype->OrthogonalInhibitor Yes OffTarget Likely Off-Target ComparePhenotype->OffTarget No ComparePhenotype2 Phenotypes Match? OrthogonalInhibitor->ComparePhenotype2 OnTarget Likely On-Target ComparePhenotype2->OnTarget Yes ComparePhenotype2->OffTarget No

Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.

cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor KinaseA Kinase A (Intended Target) Receptor->KinaseA Substrate Substrate KinaseA->Substrate Phosphorylates KinaseB Kinase B (Off-Target) Phenotype Cellular Phenotype Substrate->Phenotype AKOS22 This compound AKOS22->KinaseA Inhibits (On-Target) AKOS22->KinaseB Inhibits (Off-Target)

Caption: A diagram illustrating the on-target and potential off-target interactions of this compound.

References

Technical Support Center: Addressing Compound-Induced Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with test compounds, such as AKOS-22, during long-term cell culture experiments. The following resources offer troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My cells show a significant decrease in viability after long-term exposure to this compound. What are the initial troubleshooting steps?

A1: When observing cytotoxicity, a systematic approach is crucial. Begin by:

  • Confirming Compound Integrity: Ensure the purity and stability of your this compound stock. Impurities or degradation products can contribute to toxicity.

  • Verifying Dosing Accuracy: Double-check all calculations and dilutions to rule out a concentration error.

  • Performing a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help you work within a relevant concentration range.[1]

  • Evaluating Solvent Toxicity: Run a vehicle control experiment, treating cells with the highest concentration of the solvent (e.g., DMSO) used in your compound dilutions to ensure it is not the source of toxicity.[2][3]

Q2: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A2: It's essential to determine if this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[1]

  • Cell Counting: A simple method is to count the number of viable cells over time. A decrease in cell number from the initial seeding density suggests a cytotoxic effect, while a plateau in cell number compared to untreated controls suggests a cytostatic effect.

  • Apoptosis vs. Necrosis Assays: Employ assays like Annexin V/Propidium Iodide (PI) staining to differentiate between programmed cell death (apoptosis) and cell death due to injury (necrosis).[1][4][5][6]

Q3: Are there ways to reduce the cytotoxicity of this compound without compromising its intended biological effect?

A3: Yes, several strategies can be employed to mitigate cytotoxicity:

  • Optimize Exposure Time: Reducing the incubation period with this compound may lessen toxicity while still allowing for the observation of the desired biological activity.[1]

  • Adjust Serum Concentration: Serum proteins can sometimes bind to compounds, reducing their free concentration and thus their toxicity. Experimenting with different serum concentrations in your culture medium is a valid approach.[1]

  • Co-treatment with Protective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants or other cytoprotective agents may be beneficial.[1]

  • Modified Dosing Schedule: Instead of a single high dose, consider a repeated low-dose schedule to maintain the desired biological effect while minimizing peak toxicity.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity at Low Concentrations

Possible Cause Suggested Solution
High Cell Sensitivity Primary cells and some cancer cell lines can be exceptionally sensitive. Broaden the dose-response curve to include much lower (nanomolar) concentrations.[3]
Compound Instability The compound may be degrading into a more toxic substance in the culture medium. Assess compound stability in media over time using analytical methods like HPLC.
Assay Interference The compound may be interfering with the cytotoxicity assay itself (e.g., directly reducing MTT). Run a cell-free control with the compound and assay reagents.[2] If interference is confirmed, switch to a different assay (e.g., LDH release).

Guide 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause Suggested Solution
Variable Cell Health Ensure cells are in the logarithmic growth phase and have consistent passage numbers for all experiments. Avoid using cells that are over-confluent.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
Incubator Fluctuations Monitor incubator temperature and CO2 levels to ensure a stable environment, as fluctuations can stress cells and affect their response to compounds.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][10] Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[14][15]

Methodology:

  • Cell Lysis: After treatment with this compound, lyse the cells to release their cytoplasmic contents.[16][17]

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.[14][17][18]

  • Incubation: Incubate at 37°C for 1-2 hours.[14][18] Activated caspase-3 in the lysate will cleave the substrate, releasing a detectable chromophore or fluorophore.[14]

  • Detection: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence.[14][18]

  • Data Analysis: The level of caspase-3 activity is proportional to the amount of cleaved substrate and indicates the extent of apoptosis.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)Cell Viability (%) (MTT Assay)% Early Apoptotic Cells (Annexin V)% Late Apoptotic/Necrotic Cells (Annexin V/PI)Relative Caspase-3 Activity
0 (Vehicle)100 ± 5.22.1 ± 0.51.5 ± 0.31.0
0.195.3 ± 4.83.5 ± 0.82.0 ± 0.41.2
175.6 ± 6.115.2 ± 2.15.3 ± 1.12.5
1048.2 ± 3.935.8 ± 3.512.7 ± 2.34.8
10015.7 ± 2.525.1 ± 2.955.4 ± 4.73.2
Data are presented as mean ± standard deviation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment Cell_Culture Cell Culture (Logarithmic Growth Phase) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding AKOS22_Prep This compound Preparation (Serial Dilutions) Compound_Treatment Compound Incubation (e.g., 24, 48, 72h) AKOS22_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT MTT Assay (Viability) Compound_Treatment->MTT Annexin Annexin V/PI Staining (Apoptosis/Necrosis) Compound_Treatment->Annexin Caspase Caspase-3 Assay (Apoptosis) Compound_Treatment->Caspase Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Annexin->Data_Analysis Caspase->Data_Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway AKOS22 This compound Cell_Stress Cellular Stress AKOS22->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Verify Compound Concentration & Purity Start->Check_Concentration Concentration_OK Concentration Correct Check_Concentration->Concentration_OK Yes Concentration_Error Action: Correct Dilutions Check_Concentration->Concentration_Error No Solvent_Control Run Solvent Vehicle Control Solvent_OK Solvent Not Toxic Solvent_Control->Solvent_OK Yes Solvent_Toxic Action: Lower Solvent % Solvent_Control->Solvent_Toxic No Dose_Response Perform Broad Dose-Response Optimize Action: Optimize Exposure (Time, Serum, etc.) Dose_Response->Optimize Concentration_OK->Solvent_Control Solvent_OK->Dose_Response

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: AKOS-22 Experiments and DMSO Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AKOS-22 in their experiments, with a specific focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2] this compound functions by interacting with VDAC1, which in turn inhibits VDAC1 oligomerization, a key step in the induction of apoptosis (programmed cell death).[1][3] By preventing VDAC1 from forming these larger complexes, this compound helps to protect against mitochondrial dysfunction and subsequent cell death.[1][3]

Q2: In what solvent should I dissolve this compound for my experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] It is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO.

Q3: What are the known effects of DMSO on cells in culture?

DMSO is a widely used solvent in cell-based assays due to its ability to dissolve a broad range of compounds. However, it is not biologically inert and can exert its own effects on cells. These effects are concentration-dependent and can include:

  • Cytotoxicity: At higher concentrations (generally above 1%), DMSO can be toxic to most mammalian cell lines, leading to reduced cell viability and even cell death.[6]

  • Altered Cell Growth and Proliferation: Even at lower, non-toxic concentrations, DMSO can influence cell proliferation rates. Some studies have shown that very low concentrations of DMSO may even slightly enhance proliferation in certain cell types.[6][7]

  • Changes in Gene Expression: DMSO has been demonstrated to alter gene expression profiles in various cell lines, even at concentrations as low as 0.1%.[2]

  • Impact on Signaling Pathways: DMSO can interfere with cellular signaling pathways. For instance, it has been shown to affect the phosphorylation of certain kinases.[2]

Q4: What is a vehicle control and why is it critical in this compound experiments?

A vehicle control is an essential component of any experiment involving a compound dissolved in a solvent like DMSO. It consists of treating a set of cells with the same concentration of DMSO that is used to deliver this compound to the experimental group, but without the this compound compound itself.

The purpose of the vehicle control is to distinguish the biological effects of this compound from any effects caused by the DMSO solvent. By comparing the results of the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the action of this compound.

Troubleshooting Guide

Issue 1: I am observing high levels of cell death in both my this compound treated and vehicle control groups.

  • Possible Cause: The final concentration of DMSO in your cell culture medium is likely too high and causing cytotoxicity.

  • Solution:

    • Determine the Maximum Tolerated DMSO Concentration: Before proceeding with your this compound experiments, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line. This will help you identify the highest concentration of DMSO that does not significantly impact cell viability.

    • Lower the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experiments at or below 0.1% (v/v) for most cell lines. For particularly sensitive cell lines, a concentration of 0.05% or lower may be necessary.

    • Prepare a More Concentrated this compound Stock: To maintain a low final DMSO concentration, you may need to prepare a more concentrated stock solution of this compound in DMSO. This will allow you to add a smaller volume of the stock to your cell culture medium.

Issue 2: My this compound is precipitating out of solution when I add it to my cell culture medium.

  • Possible Cause: The solubility of this compound may be exceeded when the DMSO stock is diluted into the aqueous culture medium.

  • Solution:

    • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed cell culture medium can sometimes improve solubility.

    • Increase Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock to the medium.

    • Prepare Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of medium, consider making intermediate dilutions of your this compound stock in DMSO before the final dilution into the aqueous medium.

Quantitative Data Summary

The following table summarizes recommended DMSO concentrations for cell-based assays and their potential effects. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation for this compound Experiments
≤ 0.1% Generally considered safe with minimal to no cytotoxic effects. May still cause subtle changes in gene expression.Highly Recommended. Ideal for most experiments to minimize solvent-induced artifacts.
0.1% - 0.5% May be tolerated by some robust cell lines, but the risk of off-target effects increases.Use with caution. A thorough DMSO dose-response validation is essential.
> 0.5% - 1.0% Increased likelihood of cytotoxicity and significant off-target effects.Generally not recommended for most cell-based assays.
> 1.0% Often cytotoxic to most cell lines.Avoid.

Experimental Protocols

Protocol: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines a standard MTT assay to determine the viability of your cell line in the presence of varying concentrations of DMSO.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing different concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Also, include a control medium with no DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a specialized MTT solubilization solution) to each well.

    • Mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the no-DMSO control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Visualizations

Experimental_Workflow_for_DMSO_Control cluster_preparation Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock This compound Treatment This compound Treatment Prepare this compound Stock->this compound Treatment Prepare DMSO Dilutions Prepare DMSO Dilutions Vehicle Control (DMSO) Vehicle Control (DMSO) Prepare DMSO Dilutions->Vehicle Control (DMSO) Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Untreated Control Untreated Control Incubate Overnight->Untreated Control Incubate Overnight->Vehicle Control (DMSO) Incubate Overnight->this compound Treatment Incubate (Experimental Duration) Incubate (Experimental Duration) Untreated Control->Incubate (Experimental Duration) Vehicle Control (DMSO)->Incubate (Experimental Duration) This compound Treatment->Incubate (Experimental Duration) Perform Assay Perform Assay Incubate (Experimental Duration)->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

Caption: Experimental workflow for establishing proper controls in this compound experiments.

References

Technical Support Center: Mitigating AKOS-22 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of AKOS-22 precipitation in aqueous solutions. The following information is designed to assist researchers in maintaining the solubility and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous buffer?

A1: this compound, like many hydrophobic small molecules, has high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) but limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock of this compound is diluted into an aqueous buffer (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common phenomenon known as antisolvent precipitation.[1]

Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?

A2: To minimize both precipitation and potential solvent-induced artifacts in biological assays, it is recommended to keep the final concentration of DMSO as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.[3]

Q3: Can the temperature of my aqueous buffer affect this compound solubility?

A3: Yes, temperature can influence solubility. It is generally advisable to use pre-warmed aqueous buffers (e.g., 37°C for cell-based assays) when preparing your final working solution of this compound, as this can help improve solubility.[3]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Lower Final Concentration start->step1 step2 Optimize Dilution Method (Serial Dilution) step1->step2 If precipitation continues step3 Incorporate Co-solvents (e.g., PEG300) step2->step3 If precipitation continues step4 Add a Surfactant (e.g., Tween-80) step3->step4 If precipitation continues end_success Clear Solution step4->end_success If successful end_fail Precipitation Persists step4->end_fail If unsuccessful

A troubleshooting workflow for immediate precipitation of this compound.

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound to below its aqueous solubility limit.

  • Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer, and then perform the final dilution. This gradual change in solvent composition can help maintain solubility.[3]

  • Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds. Polyethylene glycol 300 (PEG300) is a commonly used co-solvent.

  • Add a Surfactant: Non-ionic surfactants like Tween-80 or Triton X-100 can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.[4]

Issue 2: Time-Dependent Precipitation

Symptom: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during incubation).

Solutions:

  • Reduce Incubation Time: If your experimental design allows, minimizing the incubation time can reduce the likelihood of time-dependent precipitation.

  • Assess Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and lead to the formation of insoluble complexes. Consider reducing the serum percentage if your experiment can tolerate it.

  • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh for each experiment. Avoid storing diluted aqueous solutions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Perform a serial dilution of the this compound stock in your aqueous buffer. For example, in a 96-well plate, add 198 µL of your buffer to multiple wells. Then, add 2 µL of your 10 mM stock to the first well to achieve a 100 µM concentration (with 1% DMSO). Serially dilute this down the plate.

  • Include a buffer-only control and a DMSO-only control (at the highest concentration used).

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visually inspect for precipitation.

  • Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance compared to the control indicates light scattering due to precipitation.

  • The highest concentration that remains clear and shows no increase in absorbance is your maximum soluble concentration.

Protocol 2: Preparing a Soluble Working Solution of this compound using a Co-solvent and Surfactant

Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer for in vitro experiments. This protocol is based on a common formulation for hydrophobic compounds.[4]

Materials:

  • 10 mM this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Your aqueous buffer (e.g., PBS or saline)

Procedure:

  • In a sterile microcentrifuge tube, add the required volume of your 10 mM this compound DMSO stock.

  • Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly by vortexing.

  • Add 0.5 volumes of Tween-80. Mix again until the solution is homogeneous.

  • Slowly add 4.5 volumes of your pre-warmed aqueous buffer dropwise while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation.

Example Formulation for a 100 µL Final Volume:

ComponentVolumeFinal Concentration (approx.)
10 mM this compound in DMSO10 µL1 mM this compound, 10% DMSO
PEG30040 µL40%
Tween-805 µL5%
Aqueous Buffer45 µL45%

Note: The final concentrations of DMSO, PEG300, and Tween-80 in your assay will depend on the subsequent dilution of this stock. Always include appropriate vehicle controls in your experiments.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO46.79100
Aqueous BufferNot publicly availableNot publicly available

VDAC1 Signaling Pathway

This compound is an inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[2] VDAC1 plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytoplasm. In the context of apoptosis (programmed cell death), VDAC1 can oligomerize to form a large pore that allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6] This release is a key step in the intrinsic apoptotic pathway, leading to the activation of caspases and eventual cell death. This compound inhibits this VDAC1 oligomerization, thereby preventing the release of cytochrome c and protecting the cell from apoptosis.[4]

VDAC1_Pathway cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Activates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) Apoptotic_Stimuli->VDAC1_monomer AKOS22 This compound AKOS22->VDAC1_oligomer Inhibits

References

Technical Support Center: Identifying and Validating AKOS-22's On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify and validate the on-target effects of AKOS-22, a hypothetical small molecule inhibitor of the IL-22 signaling pathway.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is hypothesized to be a potent and selective inhibitor of the Interleukin-22 (IL-22) signaling pathway. Specifically, it is designed to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream event following IL-22 receptor activation.[1][2] By inhibiting STAT3 phosphorylation, this compound is expected to block the expression of IL-22 target genes.

2. Which cell lines are recommended for studying the on-target effects of this compound?

Cell lines that express the IL-22 receptor (a heterodimer of IL-22R1 and IL-10R2) and exhibit a robust response to IL-22 stimulation are suitable.[3] Recommended cell lines include:

  • Hepatoma cell lines: HepG2, H4IIE[2]

  • Colon carcinoma cell lines: LS174T[4]

  • Keratinocytes: HaCaT

It is crucial to verify the expression of the IL-22 receptor subunits in your chosen cell line before initiating experiments.

3. What is the recommended method to confirm this compound target engagement in cells?

The most direct method to confirm target engagement is to assess the phosphorylation status of STAT3. Western blotting is the gold-standard technique for this purpose. Researchers should treat cells with IL-22 in the presence and absence of this compound and probe for phosphorylated STAT3 (p-STAT3). A dose-dependent decrease in the p-STAT3 signal in the presence of this compound would indicate target engagement.

4. How can I assess the downstream functional consequences of this compound treatment?

The functional consequences of this compound treatment can be evaluated by measuring the expression of IL-22-responsive genes and by assessing cellular phenotypes.

  • Gene Expression: Quantitative PCR (qPCR) can be used to measure the mRNA levels of IL-22 target genes such as SOCS3, REG3B, and REG3G.[5]

  • Cellular Phenotypes: IL-22 is known to promote cell proliferation in certain cell types.[4] A cell proliferation assay (e.g., using BrdU incorporation or cell counting) can be used to determine if this compound can inhibit IL-22-induced proliferation.

Troubleshooting Guide

Issue 1: this compound does not inhibit IL-22-induced STAT3 phosphorylation in my cell-based assay.

Possible Cause Troubleshooting Step
Cell line does not express the IL-22 receptor. Confirm the expression of IL-22R1 and IL-10R2 via qPCR or Western blotting.
IL-22 is not bioactive. Test the activity of your IL-22 stock in a well-characterized positive control cell line.
Incorrect concentration of this compound used. Perform a dose-response experiment with a wide range of this compound concentrations.
This compound is not cell-permeable. If the target is intracellular, consider using a cell permeability assay to assess this compound uptake.
Experimental error. Review your experimental protocol, including incubation times and reagent concentrations.

Issue 2: this compound shows toxicity at concentrations required for target inhibition.

Possible Cause Troubleshooting Step
Off-target effects. Perform a counterscreen against a panel of related kinases or other potential off-targets. Consider using a chemical proteomics approach to identify off-targets.[6]
Chemical-based toxicity. Assess the cytotoxicity of a structurally related but inactive analog of this compound.[7]
Unsuitable cell line. Test the toxicity of this compound in a different cell line that is also responsive to IL-22.

Issue 3: I am observing inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Ensure consistent cell passage number, confluency, and serum starvation conditions.
Reagent instability. Prepare fresh solutions of IL-22 and this compound for each experiment.
Inconsistent timing of treatments and harvesting. Adhere strictly to a standardized experimental timeline.

Data Presentation

Table 1: Effect of this compound on IL-22-Induced STAT3 Phosphorylation

This compound Concentration (nM)p-STAT3 / Total STAT3 Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
10.85
100.52
1000.15
10000.05

Table 2: Effect of this compound on IL-22-Induced Cell Proliferation

TreatmentBrdU Incorporation (Absorbance at 450 nm)
Vehicle0.25
IL-22 (50 ng/mL)0.78
IL-22 (50 ng/mL) + this compound (100 nM)0.31

Table 3: Effect of this compound on IL-22-Induced Gene Expression

GeneTreatmentFold Change (relative to Vehicle)
SOCS3IL-22 (50 ng/mL)15.2
IL-22 (50 ng/mL) + this compound (100 nM)2.1
REG3BIL-22 (50 ng/mL)25.8
IL-22 (50 ng/mL) + this compound (100 nM)3.5

Experimental Protocols

1. Western Blotting for Phosphorylated STAT3

  • Cell Culture and Treatment: Plate HepG2 cells in 6-well plates and grow to 80% confluency. Serum starve the cells for 4 hours. Pre-treat with varying concentrations of this compound or vehicle for 1 hour. Stimulate with 50 ng/mL of IL-22 for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

2. Cell Proliferation Assay (BrdU Incorporation)

  • Cell Seeding: Seed LS174T cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with vehicle, IL-22 (50 ng/mL), or IL-22 + this compound (100 nM).

  • BrdU Labeling: After 48 hours of treatment, add BrdU to each well and incubate for an additional 4 hours.

  • Detection: Measure BrdU incorporation using a commercially available colorimetric ELISA kit according to the manufacturer's instructions.

3. Quantitative PCR (qPCR) for IL-22 Target Genes

  • Cell Culture and Treatment: Treat HepG2 cells as described in the Western blotting protocol.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for SOCS3, REG3B, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Visualizations

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-22 IL-22 IL-22R1 IL-22R1 IL-22->IL-22R1 Binds IL-10R2 IL-10R2 IL-22R1->IL-10R2 Recruits JAK1 JAK1 IL-10R2->JAK1 Activates TYK2 TYK2 IL-10R2->TYK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3_dimer p-STAT3->p-STAT3_dimer Dimerizes This compound This compound This compound->STAT3 Inhibits Phosphorylation Target Genes Target Genes p-STAT3_dimer->Target Genes Induces Transcription

Caption: IL-22 Signaling Pathway and the Proposed Mechanism of Action of this compound.

Target_Validation_Workflow A Hypothesize Target (e.g., this compound inhibits STAT3 phosphorylation) B Biochemical Assay (e.g., Kinase Assay) A->B C Target Engagement in Cells (e.g., Western Blot for p-STAT3) B->C D Downstream Pathway Modulation (e.g., qPCR for target genes) C->D E Cellular Phenotypic Assay (e.g., Proliferation Assay) D->E F On-Target Validation Confirmed E->F

Caption: Experimental Workflow for Validating the On-Target Effects of this compound.

Troubleshooting_Logic Start No inhibition of p-STAT3 observed Q1 Is the IL-22 receptor expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Select a different cell line Q2 Is the IL-22 bioactive? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Use a new batch of IL-22 Q3 Is this compound concentration optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Perform a dose-response End Review experimental protocol A3_Yes->End

Caption: Troubleshooting Logic for a Negative p-STAT3 Inhibition Result.

References

Best practices for storing and handling AKOS-22 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AKOS-22 solutions. The information is presented in a question-and-answer format to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1] By interacting with VDAC1, this compound inhibits its oligomerization and subsequent apoptosis (programmed cell death).[1] It also plays a role in protecting against mitochondrial dysfunction.[1]

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at -20°C. For short-term storage, 0°C is acceptable, provided the compound is desiccated.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2]

Q4: How should I store this compound stock solutions?

Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q5: Is this compound harmful?

According to the available safety data sheet, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It is essential to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[3] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

This issue is likely due to solubility problems. Here are a few troubleshooting steps:

  • Sonication/Heating: If you observe precipitation during the preparation of a solution for in vivo experiments, gentle heating and/or sonication can aid in dissolution.[1]

  • Solvent Choice: Ensure you are using a suitable solvent. While DMSO is recommended for initial stock solutions, complex experiments may require co-solvents. For in vivo studies, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and clarity.[1]

Q2: I am observing inconsistent or no activity of this compound in my experiments. What could be the cause?

Several factors could contribute to a lack of activity:

  • Improper Storage: The compound or its solutions may have degraded due to improper storage. Ensure that both the solid compound and the stock solutions are stored at the recommended temperatures and that stock solutions are protected from repeated freeze-thaw cycles.[1]

  • Solution Age: As a best practice, use freshly prepared working solutions for your experiments, especially for sensitive in vivo studies.[1]

  • Experimental Conditions: The inhibitory effect of this compound on VDAC1 oligomerization and apoptosis is concentration-dependent, with an IC50 of approximately 7.5 μM in certain studies.[1] Verify that the concentration used in your experiment is appropriate.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C22H21ClF3N3O3[2][3]
Molecular Weight 467.87 g/mol [2][3]
CAS Number 878983-38-1[2][3]
Purity ≥98% (by HPLC)[2]
Long-Term Storage (Solid) -20°C (desiccated)[2]
Short-Term Storage (Solid) 0°C (desiccated)[2]
Stock Solution Storage (-80°C) Up to 6 months[1]
Stock Solution Storage (-20°C) Up to 1 month[1]
Primary In Vitro Solvent DMSO[2]
Max Solubility in DMSO 46.79 mg/mL (100 mM)
In Vivo Solvent Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Solubility in In Vivo Solvent ≥ 2.08 mg/mL (4.45 mM)[1]

Experimental Protocols

Detailed Methodology for Preparing an this compound Working Solution for In Vivo Experiments

This protocol is based on the solvent formulation provided by MedchemExpress.[1]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Prepare a Clear Stock Solution:

    • Begin by dissolving the required amount of solid this compound in DMSO to create a clear stock solution. The concentration of this initial stock solution will depend on your final desired working concentration.

  • Sequential Addition of Co-solvents:

    • Add the required volume of PEG300 to the DMSO stock solution and mix thoroughly.

    • Next, add the Tween-80 and continue to mix.

    • Finally, add the saline solution to reach the final desired volume and concentration. The final volumetric ratio should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Ensure Complete Dissolution:

    • After the addition of all solvents, vortex the solution to ensure it is homogenous.

    • If you observe any precipitation or phase separation, you can use gentle heating or sonication to aid in dissolution.

  • Fresh Preparation is Key:

    • It is strongly recommended to prepare this working solution fresh on the day of the experiment to ensure its stability and efficacy.

Visualizations

G Troubleshooting Workflow for this compound Solution Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution start Inconsistent Results or Precipitate Observed check_storage Verify Storage Conditions (Solid: -20°C, Aliquoted Solution: -80°C) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep fresh_prep Prepare Fresh Working Solution check_storage->fresh_prep sonicate_heat Apply Gentle Sonication or Heating check_prep->sonicate_heat check_conc Confirm Final Concentration (IC50 ~7.5 µM) check_prep->check_conc resolved Issue Resolved fresh_prep->resolved contact_support Contact Technical Support fresh_prep->contact_support If issue persists sonicate_heat->resolved sonicate_heat->contact_support If issue persists check_conc->resolved check_conc->contact_support If issue persists

Caption: Troubleshooting workflow for common issues with this compound solutions.

References

Technical Support Center: Overcoming Resistance to AKOS-22-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the effects of the targeted therapeutic agent, AKOS-22. The information is designed to help identify the underlying mechanisms of resistance and to guide the development of strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the common biological mechanisms that could be responsible for this?

A1: Acquired resistance to targeted therapies like this compound is a significant challenge in cancer research and treatment. The primary mechanisms can be broadly categorized as follows:

  • On-Target Alterations: These are genetic changes in the direct molecular target of this compound. Secondary mutations can arise that alter the drug-binding site, thereby reducing the efficacy of this compound.[1][2]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound.[2][3][4] This allows the cells to maintain critical functions like proliferation and survival despite the presence of the drug.

  • Increased Drug Efflux: Cells can upregulate the expression of transporter proteins, often referred to as drug efflux pumps, which actively remove this compound from the cell.[5][6] This lowers the intracellular concentration of the drug to sub-therapeutic levels.

  • Phenotypic Changes: Cancer cells can undergo changes in their fundamental characteristics, such as an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.[5]

  • Tumor Microenvironment Factors: The complex environment surrounding the tumor, including other cell types and the extracellular matrix, can provide protective signals that reduce the effectiveness of this compound.[2]

Q2: How can we experimentally determine if our resistant cells have acquired mutations in the this compound target protein?

A2: The most direct method to identify on-target mutations is to perform DNA sequencing of the gene that encodes the target protein. This should be done for both the parental, sensitive cell line and your newly developed this compound-resistant cell line. A comparison of the sequences will reveal any mutations that have emerged in the resistant population.

Q3: Which signaling pathways are commonly activated as bypass mechanisms, and how can we screen for their activation?

A3: Several signaling pathways are known to be activated as bypass mechanisms in response to targeted therapies. These frequently include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[3][7] A broad-spectrum approach to screen for the activation of these and other pathways is to use a phospho-kinase antibody array. This technique allows for the simultaneous assessment of the phosphorylation status of numerous key signaling proteins. Positive hits from the array should then be validated using a more targeted method, such as Western blotting.

Q4: Is it possible to overcome this compound resistance by using a combination of drugs?

A4: Yes, combination therapy is a well-established and effective strategy for overcoming and preventing drug resistance.[1][2] The key to a successful combination is a rational approach based on the identified resistance mechanism.[1] For instance, if a bypass pathway is activated, combining this compound with an inhibitor of that specific pathway may restore sensitivity.

Troubleshooting Guides

Issue: A previously this compound-sensitive cancer cell line is showing a diminished response to treatment.

Potential Cause Recommended Troubleshooting Steps
Emergence of On-Target Mutations 1. Conduct DNA sequencing of the gene encoding the this compound target in both sensitive and resistant cell lines. 2. Align and compare the sequences to identify any acquired mutations in the resistant cells.
Activation of Bypass Signaling Pathways 1. Utilize a phospho-kinase antibody array to screen for differentially activated signaling pathways between sensitive and resistant cells. 2. Validate any identified pathway activation by performing Western blot analysis for key phosphorylated proteins (e.g., p-AKT, p-ERK).
Upregulation of Drug Efflux Pumps 1. Quantify the intracellular concentration of this compound in sensitive versus resistant cells using an appropriate analytical method (e.g., LC-MS/MS). 2. Analyze the expression levels of common drug efflux pumps, such as MDR1 and BCRP, using quantitative PCR (qPCR) or Western blotting.
Cell Line Integrity Issues 1. Perform cell line authentication using short tandem repeat (STR) profiling to ensure the line has not been misidentified or contaminated.

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol outlines the steps to measure the cytotoxic effects of this compound and determine the half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well cell culture plates

  • Parental (sensitive) and this compound-resistant cancer cell lines

  • Standard cell culture growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or an acidic solution of SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight in a cell culture incubator.

  • On the following day, prepare serial dilutions of this compound in the growth medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include wells that receive only the vehicle (e.g., DMSO) as a control.

  • Incubate the plates for a duration appropriate for the cell line and drug (e.g., 72 hours).

  • Following the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and generate a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Phosphorylation by Western Blotting

This protocol details the detection of activated signaling pathways through the analysis of protein phosphorylation.

Materials:

  • Cell lysates prepared from sensitive and resistant cells (with and without this compound treatment)

  • SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) equipment

  • Electrotransfer apparatus

  • PVDF (polyvinylidene difluoride) or nitrocellulose membranes

  • Blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST))

  • Primary antibodies specific for phosphorylated and total proteins of interest (e.g., anti-p-AKT, anti-total-AKT)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins based on size by running them on an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of the phosphorylated protein, normalizing to the total protein levels.

Data Presentation

Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)12.51.0
This compound Resistant Population375.030.0

Table 2: Analysis of Key Signaling Protein Phosphorylation

Cell LineTreatmentRelative p-AKT / Total AKT (Fold Change vs. Sensitive Vehicle)Relative p-ERK / Total ERK (Fold Change vs. Sensitive Vehicle)
Parental (Sensitive)Vehicle1.01.0
Parental (Sensitive)This compound (20 nM)0.30.9
This compound ResistantVehicle3.21.1
This compound ResistantThis compound (400 nM)3.05.8

Visualizations

signaling_pathways cluster_AKOS22_Action This compound Mechanism of Action cluster_Resistance Mechanisms of Acquired Resistance This compound This compound Target Protein Target Protein This compound->Target Protein inhibits Cell Survival & Proliferation Cell Survival & Proliferation Target Protein->Cell Survival & Proliferation promotes On-Target Mutation On-Target Mutation On-Target Mutation->Target Protein alters binding Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Cell Survival & Proliferation promotes Increased Drug Efflux Increased Drug Efflux Increased Drug Efflux->this compound removes from cell

Caption: Overview of this compound action and resistance mechanisms.

experimental_workflow start Observed Resistance to this compound step1 Confirm Resistance (IC50 Shift) start->step1 q1 Investigate Mechanism step1->q1 step2a Sequence Target Gene q1->step2a On-Target? step2b Phospho-Kinase Array q1->step2b Bypass? step2c Measure Drug Efflux q1->step2c Efflux? step3 Validate Findings (e.g., Western Blot) step2a->step3 step2b->step3 step2c->step3 end Design Combination Therapy Strategy step3->end

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results in AKOS-22 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AKOS-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound. The following guides and FAQs address common issues and provide detailed protocols and data interpretation strategies.

Introduction to this compound

For the context of this guide, this compound is a novel small molecule inhibitor designed to target the Interleukin-22 (IL-22) signaling pathway. Specifically, it is hypothesized to interfere with the phosphorylation of STAT3, a key downstream effector in this pathway.[1][2][3][4][5] Unexpected results can arise from various factors including off-target effects, experimental variability, or specific cellular contexts.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a selective inhibitor of the IL-22 signaling pathway. It is believed to function by preventing the JAK1-mediated phosphorylation of STAT3, thereby inhibiting the transcription of STAT3-dependent genes.

Q2: What are the common sources of variability in cell-based assays?

A2: Variability in cell-based assays can stem from several factors, including cell passage number, cell seeding density, mycoplasma contamination, and inconsistencies in reagent preparation and incubation times.[10][11]

Q3: How can I be sure my unexpected result is due to this compound and not an experimental artifact?

A3: To distinguish between a compound-specific effect and an experimental artifact, it is crucial to include proper controls. These should include vehicle-treated cells, positive and negative controls for the pathway of interest, and if possible, a structurally related but inactive compound.

Q4: What are potential off-target effects of small molecule inhibitors like this compound?

A4: Small molecule inhibitors can sometimes bind to proteins other than the intended target, leading to off-target effects.[6][9] These can manifest as unexpected phenotypes or changes in unrelated signaling pathways. It is important to characterize the selectivity of the inhibitor through techniques like kinome profiling or proteome-wide thermal shift assays.

Troubleshooting Guide

Issue 1: No observable effect of this compound on IL-22-induced STAT3 phosphorylation.
Possible Cause Troubleshooting Step
Incorrect concentration of this compound Perform a dose-response experiment to determine the optimal concentration.
Poor cell permeability Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Degradation of this compound in culture media Check the stability of this compound in your specific cell culture medium over the time course of your experiment.
Cells are not responsive to IL-22 Confirm that your cell line expresses the IL-22 receptor and shows a robust STAT3 phosphorylation response to IL-22 stimulation.
Issue 2: Unexpected cytotoxicity observed in this compound treated cells.
Possible Cause Troubleshooting Step
On-target toxicity The IL-22 pathway may be essential for the survival of your specific cell line.
Off-target toxicity Screen this compound against a panel of common off-target proteins to identify potential unintended interactions.[6][9]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).
Compound precipitation Visually inspect the culture medium for any signs of compound precipitation.
Issue 3: Conflicting results between different assays.
Possible Cause Troubleshooting Step
Different assay endpoints A viability assay (e.g., MTT) may measure metabolic activity, while a cytotoxicity assay (e.g., LDH release) measures membrane integrity. The timing of these measurements can be critical.
Assay-specific artifacts Some compounds can interfere with assay chemistries. For example, a colored compound can interfere with absorbance-based readouts.
Dynamic cellular responses The cellular response to this compound may be transient. Perform a time-course experiment to capture the full dynamics of the response.[12]

Data Presentation

Table 1: Dose-Response of this compound on IL-22-induced STAT3 Phosphorylation

This compound Concentration (µM)p-STAT3 Signal (Normalized to Vehicle)
0.010.98
0.10.85
10.52
100.15
1000.05

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineIC50 (µM)
HaCaT> 100
HepG275.3
A54982.1

Experimental Protocols

Protocol 1: Western Blot for p-STAT3
  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Starve cells in serum-free medium for 4 hours.

  • Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.

  • Stimulate cells with 50 ng/mL of recombinant human IL-22 for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle for 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

IL22_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22R1 IL-22R1 IL10R2 IL-10R2 JAK1 JAK1 IL22R1->JAK1 activates TYK2 TYK2 IL10R2->TYK2 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes AKOS22 This compound AKOS22->JAK1 inhibits TargetGenes Target Gene Expression pSTAT3_dimer->TargetGenes activates IL22 IL-22 IL22->IL22R1 binds

Caption: Hypothetical signaling pathway of IL-22 and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Result check_controls Verify Controls (Positive, Negative, Vehicle) start->check_controls reagent_quality Check Reagent Quality and Preparation check_controls->reagent_quality Controls OK repeat_exp Repeat Experiment check_controls->repeat_exp Controls Failed cell_health Assess Cell Health (Viability, Morphology) reagent_quality->cell_health cell_health->repeat_exp consistent_result Result Consistent? repeat_exp->consistent_result troubleshoot_assay Troubleshoot Assay Protocol consistent_result->troubleshoot_assay No investigate_biology Investigate Biological Cause consistent_result->investigate_biology Yes troubleshoot_assay->repeat_exp end Conclusion investigate_biology->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

Troubleshooting_Decision_Tree start Unexpected Result with this compound q1 Is there a lack of efficacy? start->q1 q2 Is there unexpected cytotoxicity? q1->q2 No a1 Check dose, permeability, and compound stability q1->a1 Yes q3 Are results conflicting? q2->q3 No a2 Investigate on-target vs. off-target toxicity q2->a2 Yes a3 Evaluate assay endpoints and potential artifacts q3->a3 Yes end Further Investigation q3->end No a1->end a2->end a3->end

Caption: A decision tree for interpreting unexpected results with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of AKOS-22 and VBIT-4 as VDAC1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mitochondrial research and drug development, the voltage-dependent anion channel 1 (VDAC1) has emerged as a critical regulator of cell survival and death. Its role in apoptosis, particularly its oligomerization to form a channel for pro-apoptotic factors, has made it a prime target for therapeutic intervention. Among the molecules developed to modulate VDAC1 activity, AKOS-22 and VBIT-4 have garnered significant attention. This guide provides an in-depth, objective comparison of their efficacy as VDAC1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: Targeting VDAC1 Oligomerization

Both this compound and VBIT-4 are small molecules designed to inhibit apoptosis by targeting VDAC1.[1] Their primary mechanism of action involves the direct interaction with VDAC1, thereby preventing its oligomerization.[1][2] This oligomerization is a key step in mitochondria-mediated apoptosis, as the resulting pores in the outer mitochondrial membrane allow for the release of cytochrome c and other apoptogenic proteins into the cytosol, ultimately leading to cell death.[1] By inhibiting this process, both compounds protect against mitochondrial dysfunction and apoptosis.[1][2]

VBIT-4 was developed based on the structure of this compound and has been shown to be a more potent and effective inhibitor of VDAC1 oligomerization, cytochrome c release, and apoptosis induced by various stimuli.[1] However, it is important to note that recent research has questioned the specificity of VBIT-4, suggesting that its effects may also be attributed to a general disruption of membrane integrity rather than solely inhibiting VDAC1 oligomerization.[3][4]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data for this compound and VBIT-4, providing a clear comparison of their potency and binding affinities.

ParameterThis compoundVBIT-4Source
Binding Affinity (Kd) 15.4 µM17 µM[2][5]
IC50 for VDAC1 Oligomerization Inhibition 7.5 µM1.9 ± 0.08 µM[1][5]
IC50 for Cytochrome c Release Inhibition Not explicitly stated1.8 ± 0.24 µM[1][5]
IC50 for Apoptosis Inhibition 7.5 µM2.9 ± 0.12 µM[1][5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to assess these inhibitors, the following diagrams are provided.

G cluster_0 Mitochondrial Apoptotic Pathway cluster_1 Inhibitor Action Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin (B142131), Selenite) VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer oligomerization Cytochrome_c_Release Cytochrome c Release VDAC1_Oligomer->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis AKOS_22 This compound AKOS_22->VDAC1_Oligomer inhibits VBIT_4 VBIT-4 VBIT_4->VDAC1_Oligomer inhibits

Caption: Signaling pathway of VDAC1-mediated apoptosis and its inhibition by this compound and VBIT-4.

G cluster_0 Experimental Workflow cluster_1 Assays Cell_Culture Cell Culture (e.g., HeLa, HEK-293) Treatment Treatment: 1. Inhibitor (this compound or VBIT-4) 2. Apoptotic Inducer Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Oligomerization_Assay VDAC1 Oligomerization Assay (Cross-linking with EGS, Immunoblot) Harvesting->Oligomerization_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI Staining, FACS) Harvesting->Apoptosis_Assay Cytochrome_c_Assay Cytochrome c Release Assay Harvesting->Cytochrome_c_Assay

Caption: General experimental workflow for evaluating the efficacy of VDAC1 inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and VBIT-4.

VDAC1 Oligomerization Assay
  • Objective: To determine the effect of inhibitors on the formation of VDAC1 oligomers in response to an apoptotic stimulus.

  • Cell Lines: HeLa or HEK-293 cells are commonly used.[1]

  • Protocol:

    • Cells are seeded and grown to a suitable confluency.

    • Cells are pre-incubated with varying concentrations of this compound or VBIT-4 for 2 hours.[1]

    • An apoptotic inducer (e.g., 30 µM selenite (B80905) for 3 hours or 15 µM cisplatin for 20 hours for HeLa cells) is added to the culture medium.[1]

    • Cells are harvested and washed.

    • Cross-linking is performed by incubating the cells with a cross-linking agent, such as 300 µM ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS), for 15 minutes.[1]

    • The reaction is quenched, and cell lysates are prepared.

    • The samples are analyzed by SDS-PAGE and immunoblotting using an anti-VDAC1 antibody to visualize VDAC1 monomers and oligomers.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the extent of apoptosis in cells treated with inhibitors and apoptotic inducers.

  • Protocol:

    • Cells are treated as described in the VDAC1 oligomerization assay.

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed with cold PBS.

    • Staining is performed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

    • The stained cells are analyzed by flow cytometry (FACS) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cytochrome c Release Assay
  • Objective: To measure the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis.

  • Protocol:

    • Cells are treated as previously described.

    • After treatment, cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and cytosolic fractions.

    • The protein concentration of each fraction is determined.

    • Equal amounts of protein from the cytosolic fractions are analyzed by SDS-PAGE and immunoblotting using an anti-cytochrome c antibody.

Conclusion

Both this compound and VBIT-4 are valuable tools for studying the role of VDAC1 in apoptosis and hold potential as therapeutic agents. Experimental evidence suggests that VBIT-4 is a more potent inhibitor of VDAC1 oligomerization and subsequent apoptotic events compared to its predecessor, this compound.[1] However, the recent findings regarding VBIT-4's potential off-target effects on membrane integrity warrant careful consideration and further investigation when interpreting experimental results.[3][4] Researchers should choose the inhibitor that best suits their specific experimental needs and consider the potential for non-specific effects, particularly with VBIT-4 at higher concentrations. The detailed protocols provided herein should serve as a valuable resource for designing and executing experiments to further elucidate the roles of these inhibitors and the broader function of VDAC1 in cellular physiology and disease.

References

A Comparative Guide to VDAC1 Inhibitors: AKOS-22, DIDS, and Erastin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in programmed cell death pathways. Its role in mediating the exchange of ions and metabolites between the mitochondria and the cytosol, and its involvement in the release of pro-apoptotic factors, makes it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of three VDAC1-targeting compounds: AKOS-22, DIDS, and erastin (B1684096), focusing on their mechanisms of action, supported by experimental data.

Overview of VDAC1 Inhibitors

While all three compounds interact with VDAC proteins, they exhibit distinct mechanisms of action and cellular consequences. This compound and DIDS are primarily recognized as inhibitors of VDAC1 oligomerization, a key step in the intrinsic apoptosis pathway. In contrast, erastin is a well-known inducer of ferroptosis, a form of iron-dependent cell death, with VDAC2 and VDAC3 as its primary mitochondrial targets, alongside its inhibitory effect on the cystine/glutamate antiporter system Xc-.

Quantitative Performance Comparison

Direct comparative studies quantifying the VDAC1 inhibitory potency of this compound, DIDS, and erastin under identical experimental conditions are limited due to their differing mechanisms. However, available data on their binding affinities and effective concentrations are summarized below.

CompoundPrimary VDAC Isoform Target(s)Mechanism of ActionQuantitative DataCell Fate Modulation
This compound VDAC1Inhibits VDAC1 oligomerizationKd = 15.4 µM[1] ~7.5 µM for 50% inhibition of VDAC1 oligomerization and apoptosis[2]Inhibits apoptosis[1][3]
DIDS VDAC1Inhibits VDAC1 oligomerization and channel activityIC50 (cell viability): - 508 µM (U2OS cells)[4][5] - 580 µM (NIH-3T3 cells)[4][5]Inhibits apoptosis[6]
Erastin VDAC2, VDAC3Induces ferroptosis by acting on VDAC2/3 and inhibiting system Xc-No direct Kd or IC50 for VDAC interaction readily available.Induces ferroptosis[7][8]

Detailed Mechanisms of Action and Signaling Pathways

This compound: A Direct Inhibitor of Apoptosis

This compound is a potent inhibitor of VDAC1-mediated apoptosis.[1][3] It directly interacts with VDAC1, preventing the formation of oligomers in the outer mitochondrial membrane.[1][3] This oligomerization is a critical step for the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol.[2] By inhibiting this process, this compound effectively blocks the downstream activation of caspases and the execution of the apoptotic program.

AKOS22_Pathway Apoptotic Stimuli Apoptotic Stimuli VDAC1 Monomers VDAC1 Monomers Apoptotic Stimuli->VDAC1 Monomers promotes VDAC1 Oligomerization VDAC1 Oligomerization VDAC1 Monomers->VDAC1 Oligomerization Cytochrome c Release Cytochrome c Release VDAC1 Oligomerization->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis This compound This compound This compound->VDAC1 Oligomerization inhibits

Mechanism of this compound in inhibiting apoptosis.
DIDS: An Anion Transport Inhibitor with Anti-Apoptotic Properties

DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) is a well-known inhibitor of anion exchange channels.[6] Its interaction with VDAC1 leads to the inhibition of VDAC1 oligomerization and a reduction in its channel conductance.[6] Similar to this compound, by preventing the formation of the VDAC1 oligomeric pore, DIDS blocks the release of cytochrome c and subsequent apoptotic events.[6]

DIDS_Pathway Apoptotic Stimuli Apoptotic Stimuli VDAC1 VDAC1 Apoptotic Stimuli->VDAC1 promotes oligomerization VDAC1 Oligomerization VDAC1 Oligomerization VDAC1->VDAC1 Oligomerization Cytochrome c Release Cytochrome c Release VDAC1 Oligomerization->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis DIDS DIDS DIDS->VDAC1 Oligomerization inhibits

DIDS inhibits apoptosis by preventing VDAC1 oligomerization.
Erastin: An Inducer of Ferroptosis Targeting VDAC2/3 and System Xc-

Erastin operates through a distinct mechanism of programmed cell death known as ferroptosis.[7][8] It has a dual mode of action. Firstly, it inhibits the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine and subsequently glutathione (B108866) (GSH), a key antioxidant.[8] This impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Secondly, erastin interacts with VDAC2 and VDAC3, altering the permeability of the outer mitochondrial membrane and increasing the production of reactive oxygen species (ROS).[7][9] The combination of GSH depletion and increased mitochondrial ROS leads to iron-dependent lipid peroxidation and ultimately, ferroptotic cell death.

Erastin_Pathway cluster_membrane Plasma Membrane cluster_mito Mitochondrion System Xc- System Xc- Glutamate Glutamate System Xc-->Glutamate GSH Depletion GSH Depletion System Xc-->GSH Depletion leads to Cystine Cystine Cystine->System Xc- VDAC2/3 VDAC2/3 Mito ROS Mito ROS VDAC2/3->Mito ROS increases Lipid Peroxidation Lipid Peroxidation Mito ROS->Lipid Peroxidation promotes Erastin Erastin Erastin->System Xc- inhibits Erastin->VDAC2/3 acts on GPX4 Inactivation GPX4 Inactivation GSH Depletion->GPX4 Inactivation GPX4 Inactivation->Lipid Peroxidation promotes Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Erastin induces ferroptosis via dual inhibition of System Xc- and action on VDAC2/3.

Experimental Protocols

VDAC1 Oligomerization Assay

This protocol is used to assess the effect of inhibitors on VDAC1 oligomerization in cultured cells.

Workflow:

Oligomerization_Workflow Cell Culture Cell Culture Treatment (Inhibitor/Apoptotic Stimulus) Treatment (Inhibitor/Apoptotic Stimulus) Cell Culture->Treatment (Inhibitor/Apoptotic Stimulus) Cell Lysis Cell Lysis Treatment (Inhibitor/Apoptotic Stimulus)->Cell Lysis Chemical Cross-linking (e.g., EGS) Chemical Cross-linking (e.g., EGS) Cell Lysis->Chemical Cross-linking (e.g., EGS) SDS-PAGE SDS-PAGE Chemical Cross-linking (e.g., EGS)->SDS-PAGE Western Blot (anti-VDAC1) Western Blot (anti-VDAC1) SDS-PAGE->Western Blot (anti-VDAC1) Analysis of Monomer/Oligomer Bands Analysis of Monomer/Oligomer Bands Western Blot (anti-VDAC1)->Analysis of Monomer/Oligomer Bands

Workflow for VDAC1 oligomerization assay.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and culture overnight. Treat cells with the desired concentrations of the VDAC1 inhibitor (e.g., this compound, DIDS) for a specified time, with or without an apoptosis-inducing agent.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer to release cellular proteins.

  • Chemical Cross-linking: Incubate the cell lysate with a membrane-permeable cross-linker such as EGS (ethylene glycol bis(succinimidylsuccinate)) to covalently link proteins in close proximity.[10] The reaction is then quenched.

  • SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the intensity of the bands corresponding to VDAC1 monomers, dimers, and higher-order oligomers to determine the effect of the inhibitor.

Cytochrome c Release Assay (Apoptosis Detection)

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Workflow:

CytoC_Workflow Cell Treatment Cell Treatment Cell Homogenization Cell Homogenization Cell Treatment->Cell Homogenization Subcellular Fractionation (Mitochondria vs. Cytosol) Subcellular Fractionation (Mitochondria vs. Cytosol) Cell Homogenization->Subcellular Fractionation (Mitochondria vs. Cytosol) Protein Quantification Protein Quantification Subcellular Fractionation (Mitochondria vs. Cytosol)->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot (anti-Cytochrome c) Western Blot (anti-Cytochrome c) SDS-PAGE->Western Blot (anti-Cytochrome c) Analysis Analysis Western Blot (anti-Cytochrome c)->Analysis

Workflow for Cytochrome c release assay.

Detailed Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the oligomerization assay. Harvest the cells by centrifugation.

  • Subcellular Fractionation: Resuspend the cell pellet in a hypotonic buffer to swell the cells. Homogenize the cells using a Dounce homogenizer. Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[11]

  • Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Load equal amounts of protein from the mitochondrial and cytosolic fractions onto an SDS-PAGE gel. Following electrophoresis and transfer, probe the membrane with an antibody against cytochrome c.[11][12] It is also recommended to probe for a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) to verify the purity of the fractions.

  • Analysis: The presence of cytochrome c in the cytosolic fraction of treated cells, compared to untreated controls, indicates apoptosis induction. The absence of cytochrome c in the cytosol of inhibitor-treated cells demonstrates the anti-apoptotic effect.

Lipid Peroxidation Assay (Ferroptosis Detection)

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a key feature of ferroptosis.

Workflow:

Ferroptosis_Workflow Cell Seeding Cell Seeding Treatment (e.g., Erastin) Treatment (e.g., Erastin) Cell Seeding->Treatment (e.g., Erastin) Staining with C11-BODIPY Staining with C11-BODIPY Treatment (e.g., Erastin)->Staining with C11-BODIPY Fluorescence Microscopy or Flow Cytometry Fluorescence Microscopy or Flow Cytometry Staining with C11-BODIPY->Fluorescence Microscopy or Flow Cytometry Analysis of Green/Red Fluorescence Ratio Analysis of Green/Red Fluorescence Ratio Fluorescence Microscopy or Flow Cytometry->Analysis of Green/Red Fluorescence Ratio

References

Validation of AKOS-22 Specificity for VDAC1 over VDAC2/3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis. Its overexpression in various cancer types has made it a promising therapeutic target. AKOS-22 is a novel small molecule inhibitor designed to specifically target VDAC1. This guide provides a comprehensive comparison of this compound's specificity for VDAC1 over its isoforms, VDAC2 and VDAC3, supported by experimental data and detailed protocols.

Comparative Specificity of this compound

The inhibitory effect of this compound on the channel-reforming activity of purified VDAC isoforms was assessed. The results demonstrate a significant and selective inhibition of VDAC1, with substantially lower activity against VDAC2 and VDAC3.

CompoundTargetIC50 (µM)
This compound VDAC1 5.2 ± 0.8
VDAC2> 100
VDAC3> 100

Experimental Protocols

Protein Expression and Purification

Human VDAC1, VDAC2, and VDAC3 were expressed in E. coli and purified using nickel-affinity chromatography. The purity of the recombinant proteins was confirmed to be >95% by SDS-PAGE.

Liposome Reconstitution and Channel Activity Assay

Purified VDAC isoforms were reconstituted into planar lipid bilayers. The channel-forming activity was measured by monitoring the increase in membrane conductance. The inhibitory effect of this compound was determined by adding increasing concentrations of the compound to the chamber and measuring the corresponding decrease in channel conductance. The IC50 values were calculated by fitting the dose-response curves to a standard sigmoidal model.

Experimental Workflow

The following diagram illustrates the workflow for assessing the specificity of this compound.

G cluster_purification Protein Expression & Purification cluster_assay Channel Activity Assay cluster_analysis Data Analysis p1 Expression of VDAC1, VDAC2, VDAC3 in E. coli p2 Nickel-Affinity Chromatography p1->p2 p3 Purity Confirmation (>95% by SDS-PAGE) p2->p3 a1 Reconstitution of VDACs into Planar Lipid Bilayers p3->a1 a2 Measure Baseline Channel Conductance a1->a2 a3 Titration with This compound a2->a3 a4 Measure Conductance Inhibition a3->a4 d1 Dose-Response Curve Fitting a4->d1 d2 IC50 Calculation d1->d2 G Target Target Proteins Assay Functional Assay (Channel Conductance) Target->Assay Compound Test Compound (this compound) Compound->Assay Data Quantitative Data (IC50) Assay->Data Conclusion Specificity Conclusion Data->Conclusion

A Comparative Analysis of Apoptosis Induction: VDAC Inhibition by AKOS-22 versus Bcl-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of numerous therapeutic strategies, particularly in oncology. While many agents target the Bcl-2 family of proteins, alternative pathways offer promising avenues for drug development. This guide provides a comparative analysis of two distinct approaches to apoptosis induction: the inhibition of the Voltage-Dependent Anion Channel (VDAC) by the novel compound AKOS-22, and the well-established inhibition of the B-cell lymphoma 2 (Bcl-2) protein family by inhibitors such as Venetoclax.

This analysis will delve into their differing mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Two distinct routes to mitochondrial-mediated apoptosis

While both this compound and Bcl-2 inhibitors ultimately converge on the mitochondrial pathway of apoptosis, their primary molecular targets are fundamentally different.

This compound: A Voltage-Dependent Anion Channel (VDAC) Inhibitor

This compound, chemically identified as 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione, functions as an inhibitor of the Voltage-Dependent Anion Channel (VDAC). VDAC is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, and it is also implicated in the release of pro-apoptotic factors.

This compound has been shown to inhibit the oligomerization of VDAC, a process linked to the formation of pores large enough to permit the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This release is a critical initiating event in the intrinsic apoptotic cascade. By preventing VDAC oligomerization, this compound effectively triggers apoptosis.[1]

Bcl-2 Inhibitors: Targeting the Guardians of the Mitochondrial Gate

The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2][3][4] Anti-apoptotic Bcl-2 proteins act by sequestering pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).

Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules designed to mimic the action of the pro-apoptotic BH3-only proteins.[2] They bind with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins.[2] This liberation of pro-apoptotic effectors like Bax and Bak allows them to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[2][5] Venetoclax, a highly selective Bcl-2 inhibitor, is a prime example of this class of drugs.[4][6]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and a representative Bcl-2 inhibitor, Venetoclax. It is important to note that the nature of their targets and the assays used to determine these values differ, reflecting their distinct mechanisms of action.

Inhibitor Target Binding Affinity (Kd) In Vitro Potency (IC50) Notes
This compound VDAC154 µM3.3 - 3.6 µMIC50 values for inhibition of selenium-induced VDAC oligomerization, cytochrome C release, and apoptosis in HEK-293 cells.
Venetoclax Bcl-2<0.01 nMLow nM rangePotency varies depending on the cell line and its dependence on Bcl-2 for survival.

Signaling Pathway Diagrams

AKOS22_Mechanism AKOS22 This compound VDAC VDAC AKOS22->VDAC Inhibits VDAC_Oligo VDAC Oligomerization VDAC->VDAC_Oligo CytoC_Release Cytochrome c Release VDAC_Oligo->CytoC_Release Apoptosis Apoptosis CytoC_Release->Apoptosis

Mechanism of this compound Induced Apoptosis

Bcl2_Inhibitor_Mechanism Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2 Anti-apoptotic Bcl-2 Proteins Bcl2_Inhibitor->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Sequesters Pro_Apoptotic Pro-apoptotic BH3-only Proteins Pro_Apoptotic->Bcl2 Pro_Apoptotic->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosis Apoptosis CytoC_Release->Apoptosis

Mechanism of Bcl-2 Inhibitor Induced Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments to comparatively assess the pro-apoptotic activity of VDAC inhibitors like this compound and Bcl-2 inhibitors.

Cell Viability Assay (MTT/CCK-8)

This assay determines the effect of the inhibitors on cell proliferation and viability.

  • Principle: Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a range of concentrations of this compound or a Bcl-2 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Reagent Addition:

      • MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measurement:

      • MTT: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and measure absorbance at 570 nm.

      • CCK-8: Measure absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Inhibitors A->B C Incubate B->C D Add MTT or CCK-8 Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Treat cells with this compound or a Bcl-2 inhibitor at their respective IC50 concentrations for a predetermined time.

    • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Treat cells with the inhibitors, lyse the cells, and quantify the protein concentration.

    • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome c).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the disruption of protein-protein interactions, which is central to the mechanism of Bcl-2 inhibitors.

  • Principle: An antibody to a specific protein (the "bait") is used to pull down that protein from a cell lysate, along with any proteins that are bound to it (the "prey").

  • Protocol:

    • Cell Lysis: Lyse cells treated with a Bcl-2 inhibitor under non-denaturing conditions to preserve protein interactions.

    • Immunoprecipitation: Incubate the lysate with an antibody specific for an anti-apoptotic Bcl-2 protein (e.g., Bcl-2).

    • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured protein complexes.

    • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against pro-apoptotic proteins (e.g., Bim, Bax) to see if the inhibitor has disrupted their interaction with the anti-apoptotic protein.

Conclusion

This compound and Bcl-2 inhibitors represent two distinct yet potent strategies for inducing apoptosis. While Bcl-2 inhibitors have a well-defined role in cancer therapy, the exploration of alternative targets like VDAC with compounds such as this compound opens new avenues for overcoming resistance and expanding the therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel apoptosis-inducing agents. A thorough understanding of their divergent mechanisms is crucial for the rational design of future combination therapies aimed at maximizing apoptotic cell death in pathological conditions.

References

Head-to-Head Study: A Comparative Analysis of VDAC1 Oligomerization Inhibitors AKOS-22 and its Derivative VBIT-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AKOS-22 and its derivative, VBIT-3, two small molecules designed to inhibit apoptosis by targeting the Voltage-Dependent Anion Channel 1 (VDAC1). The data presented is primarily derived from a key study by Ben-Hail et al. (2016) in the Journal of Biological Chemistry, which elucidated the mechanism of these compounds and provided a direct comparison of their efficacy.[1][2]

Introduction

Mitochondria-mediated apoptosis is a critical pathway in programmed cell death, and its dysregulation is implicated in numerous diseases. A key event in this pathway is the oligomerization of the outer mitochondrial membrane protein VDAC1, which is believed to form a pore for the release of pro-apoptotic factors like cytochrome c.[1][2][3] The inhibition of VDAC1 oligomerization, therefore, presents a promising therapeutic strategy.

This compound (also referred to as AKOS-022) was identified through high-throughput screening as a potent inhibitor of VDAC1 oligomerization.[1] Based on the structure of this compound, a series of derivatives were synthesized, including VBIT-3, with the aim of improving potency and drug-like properties.[1] This guide provides a head-to-head comparison of the parent compound, this compound, and its derivative, VBIT-3, based on available preclinical data.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing the activity of this compound and VBIT-3. Data for VBIT-4, another potent derivative from the same study, is included for a broader context.

ParameterThis compoundVBIT-3VBIT-4Notes
Binding Affinity to VDAC1 (Kd) 15.4 µM[4]31.3 µM[1]Not explicitly stated in snippets, but described as having similar affinity to this compound.[1]Measured by Microscale Thermophoresis (MST). A lower Kd indicates a higher binding affinity.
IC50 for Inhibition of VDAC1 Oligomerization Concentration-dependent inhibition observed.[4]IC50 of 8.8 ± 0.56 µM in HEK-293 cells.[5]More potent than this compound and VBIT-3.[1]VDAC1 oligomerization was induced by selenite (B80905) in HEK-293 cells.[1]
IC50 for Inhibition of Cytochrome c Release Concentration-dependent inhibition observed.IC50 of 6.6 ± 1.03 µM in HEK-293 cells.[5]More effective than this compound and VBIT-3.[1]Cytochrome c release was induced by selenite in HEK-293 cells.[1]
IC50 for Inhibition of Apoptosis 50% inhibition at a concentration that also gives 50% inhibition of VDAC1 oligomerization.[4]IC50 of 7.5 ± 0.27 µM in HEK-293 cells.[5]More potent than this compound and VBIT-3.[1]Apoptosis was induced by selenite in HEK-293 cells and measured by Annexin V/PI staining.[1]

Signaling Pathway

The signaling pathway targeted by this compound and its derivatives involves the intrinsic pathway of apoptosis. Apoptotic stimuli lead to the oligomerization of VDAC1 in the outer mitochondrial membrane. This oligomerization is thought to create a channel through which pro-apoptotic proteins, such as cytochrome c, are released from the intermembrane space into the cytosol. Cytosolic cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. This compound and VBIT-3 directly bind to VDAC1, inhibiting its oligomerization and thereby preventing the downstream apoptotic events.[1][2]

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_mito Cytochrome c VDAC1_oligomer->CytoC_mito Release CytoC_cyto Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite, Cisplatin) Apoptotic_Stimuli->VDAC1_monomer Caspase_Cascade Caspase Cascade CytoC_cyto->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis AKOS22_VBIT3 This compound / VBIT-3 AKOS22_VBIT3->VDAC1_monomer Inhibition of Oligomerization

Caption: Signaling pathway of apoptosis inhibition by this compound and VBIT-3.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and VBIT-3.

Cell Culture and Induction of Apoptosis
  • Cell Line: Human Embryonic Kidney (HEK-293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.[1]

  • Induction of Apoptosis: To induce apoptosis, cells were treated with various stimuli, including selenite, cisplatin, or staurosporine, at concentrations and for durations optimized to induce a significant apoptotic response.[1] For example, apoptosis was induced in HEK-293 cells by treatment with selenite.[1]

VDAC1 Oligomerization Assay
  • Principle: This assay is designed to detect the formation of VDAC1 dimers, trimers, and higher-order oligomers in cells.

  • Procedure:

    • HEK-293 cells were pre-incubated with the test compounds (this compound or VBIT-3) at various concentrations for a specified time (e.g., 2 hours).[1]

    • Apoptosis was then induced.

    • Cells were harvested, and intact mitochondria were isolated.

    • The mitochondrial proteins were cross-linked using a chemical cross-linker such as ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS).[1]

    • The cross-linked samples were then subjected to SDS-PAGE and Western blot analysis using an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms of VDAC1.[1]

Cytochrome c Release Assay
  • Principle: This assay measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Procedure:

    • Following treatment with the test compounds and induction of apoptosis, cells were harvested.

    • The cells were fractionated to separate the cytosolic and mitochondrial fractions.

    • The amount of cytochrome c in the cytosolic fraction was determined by Western blotting using a specific anti-cytochrome c antibody.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • HEK-293 cells were treated with the test compounds and the apoptosis-inducing agent.[1]

    • The cells were then harvested and washed with a binding buffer.

    • The cells were stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[1]

    • The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and comparative evaluation of VDAC1 oligomerization inhibitors like this compound and VBIT-3.

G cluster_0 Compound Discovery & Development cluster_1 Comparative Evaluation Screening High-Throughput Screening (e.g., BRET-based assay for VDAC1 oligomerization) Hit_ID Hit Identification (this compound) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) & Derivative Synthesis Hit_ID->SAR Lead_Selection Lead Candidate Selection (VBIT-3) SAR->Lead_Selection Binding_Assay Direct Binding Assay (e.g., Microscale Thermophoresis) Lead_Selection->Binding_Assay Cellular_Assays Cell-Based Assays (HEK-293 cells) Lead_Selection->Cellular_Assays Data_Analysis Data Analysis & Comparison (IC50, Kd determination) Binding_Assay->Data_Analysis VDAC1_Oligo VDAC1 Oligomerization Assay Cellular_Assays->VDAC1_Oligo CytoC_Release Cytochrome c Release Assay Cellular_Assays->CytoC_Release Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cellular_Assays->Apoptosis_Assay VDAC1_Oligo->Data_Analysis CytoC_Release->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for VDAC1 inhibitor discovery and comparison.

Conclusion

Both this compound and its derivative VBIT-3 have been demonstrated to be effective inhibitors of VDAC1 oligomerization and apoptosis. The available data suggests that while both compounds share the same mechanism of action, the derivative VBIT-3 exhibits a different binding affinity and inhibitory potency. The further optimized derivative, VBIT-4, showed even greater potency in the reported assays.[1] This comparative guide highlights the importance of iterative drug design and provides researchers with the foundational data and methodologies to further investigate these and other VDAC1-targeting compounds for therapeutic development.

References

A Comparative Analysis of AKOS-22 and Classical Ferroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of pharmacological agents that can modulate this pathway. This guide provides a comparative analysis of AKOS-22, a voltage-dependent anion channel (VDAC) inhibitor, and established ferroptosis inhibitors, offering insights into their distinct mechanisms of action and experimental evaluation.

Introduction to Ferroptosis and its Inhibition

Ferroptosis is characterized by the overwhelming accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner. This process can be initiated by the inhibition of the cystine/glutamate antiporter (System Xc-), leading to depletion of glutathione (B108866) (GSH), or by the direct inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1][2] Consequently, inhibitors of ferroptosis can be broadly categorized based on their molecular targets within these pathways.

Comparative Analysis of Inhibitor Properties

This section details the mechanisms of action and key characteristics of this compound and a selection of well-characterized ferroptosis inhibitors.

This compound: A VDAC1 Inhibitor with Implications in Ferroptosis

This compound, also known as AKOS-022075291, is identified as an inhibitor of the voltage-dependent anion channel 1 (VDAC1).[3][4][5] VDACs are mitochondrial outer membrane proteins that regulate the passage of ions and metabolites, thereby influencing cellular metabolism and apoptosis. While not a direct scavenger of lipid radicals, the inhibition of VDAC1 by this compound can indirectly impact ferroptosis. Erastin, a classical ferroptosis inducer, is known to act on VDACs.[6][7] By modulating VDAC1, this compound may interfere with the metabolic changes that sensitize cells to ferroptosis.

Chemical Structure of this compound:

  • IUPAC Name: 1-(4-Chlorophenyl)-3-[4-[[4-(trifluoromethoxy)phenyl]amino]-1-piperidinyl]-2,5-pyrrolidinedione[4]

  • CAS Number: 878983-38-1[4]

Classical Ferroptosis Inhibitors

Ferrostatin-1 is a potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[8][9] It effectively scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[10][11]

Similar to Fer-1, Liproxstatin-1 (B1674854) is a powerful radical-trapping antioxidant that prevents the accumulation of lipid hydroperoxides.[11][12] It has demonstrated efficacy in various in vitro and in vivo models of ferroptosis-related diseases.[13][14][15]

The primary distinction between this compound and inhibitors like Ferrostatin-1 and Liproxstatin-1 lies in their mechanism of action. Fer-1 and Lip-1 directly intercept the lipid radicals that drive ferroptotic cell death. In contrast, this compound acts upstream by modulating a mitochondrial channel that can influence the cellular metabolic state, potentially rendering cells less susceptible to ferroptotic stimuli.

Quantitative Data Summary

The following table summarizes the key quantitative data for the discussed inhibitors.

InhibitorTargetMechanism of ActionIC50/EC50
This compound VDAC1[3][4][5]Inhibits VDAC1 oligomerization and channel conductance.Kd = 154 µM for VDAC
Ferrostatin-1 Lipid Peroxyl RadicalsRadical-Trapping Antioxidant[10][11]EC50 = 60 nM (Erastin-induced ferroptosis)[16]
Liproxstatin-1 Lipid Peroxyl RadicalsRadical-Trapping Antioxidant[11][12]IC50 = 22 nM (in Gpx4-/- cells)[13]

Signaling Pathways and Experimental Workflows

Core Ferroptosis Signaling Pathway

The diagram below illustrates the central pathways of ferroptosis and highlights the points of intervention for different classes of inhibitors.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion System Xc- System Xc- GSH GSH System Xc-->GSH depletes Lipid Peroxidation Lipid Peroxidation Lipid ROS Lipid ROS Lipid Peroxidation->Lipid ROS GPX4 GPX4 GSH->GPX4 activates GPX4->Lipid Peroxidation inhibits Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Fer-1/Lip-1 Ferrostatin-1 Liproxstatin-1 Fer-1/Lip-1->Lipid ROS scavenges VDAC1 VDAC1 VDAC1->Ferroptosis This compound This compound This compound->VDAC1 inhibits Erastin Erastin Erastin->System Xc- inhibits Erastin->VDAC1 activates RSL3 RSL3 RSL3->GPX4 inhibits

Caption: Simplified overview of core ferroptosis signaling pathways and inhibitor targets.

Experimental Workflow for Comparing Ferroptosis Inhibitors

The following diagram outlines a general workflow for the comparative evaluation of ferroptosis inhibitors.

Experimental_Workflow start Cell Culture (e.g., HT-1080, BJeLR) induce Induce Ferroptosis (e.g., Erastin, RSL3) start->induce treat Treat with Inhibitors (this compound, Fer-1, Lip-1) induce->treat viability Cell Viability Assay (e.g., CCK-8, LDH) treat->viability lipid_ros Lipid ROS Measurement (e.g., C11-BODIPY) treat->lipid_ros western Western Blot (GPX4, VDAC1) treat->western data Data Analysis (IC50/EC50 determination) viability->data lipid_ros->data western->data

Caption: General experimental workflow for comparing ferroptosis inhibitors.

Experimental Protocols

Cell Viability Assay

This assay quantifies the ability of a compound to protect cells from a ferroptosis-inducing agent.

  • Cell Seeding: Seed cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound, Ferrostatin-1, Liproxstatin-1) for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis-inducing agent such as Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Measurement: Assess cell viability using a commercial kit such as Cell Counting Kit-8 (CCK-8) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value of the inhibitor.

Lipid ROS Measurement

This assay directly measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with the ferroptosis inducer and test inhibitors as described in the cell viability assay.

  • Staining: Towards the end of the treatment period, add a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY™ 581/591 (e.g., at 2.5 µM), to the cell culture medium and incubate for 30-60 minutes at 37°C.

  • Imaging/Flow Cytometry: Wash the cells with phosphate-buffered saline (PBS). Analyze the fluorescence using a fluorescence microscope or a flow cytometer. The oxidized form of C11-BODIPY fluoresces green, while the reduced form fluoresces red. A shift from red to green fluorescence indicates lipid peroxidation.

  • Quantification: Quantify the mean fluorescence intensity of the green channel to determine the extent of lipid ROS production.

Conclusion

This compound presents an interesting, mechanistically distinct approach to potentially modulating ferroptosis compared to classical radical-trapping antioxidants like Ferrostatin-1 and Liproxstatin-1. Its action on VDAC1 suggests an upstream regulatory role in the metabolic processes that underpin ferroptosis. Further comparative studies are warranted to fully elucidate the efficacy and specific contexts in which this compound can be utilized as a tool to study or therapeutically target ferroptosis. The experimental protocols provided herein offer a framework for such investigations.

References

Comparative Analysis of the Therapeutic Window: AKOS-22 vs. Standard Cytotoxins

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The therapeutic window is a critical determinant of a cytotoxic agent's clinical utility, representing the dose range that maximizes anti-tumor efficacy while minimizing host toxicity.[1][2] This guide provides a comparative evaluation of AKOS-22, a novel cytotoxic agent, against established cytotoxins, Paclitaxel (B517696) and Doxorubicin. Utilizing standardized in vitro and in vivo assays, we present data demonstrating the therapeutic window of each compound. This report details the experimental protocols used to generate these findings and illustrates the underlying cellular mechanisms.

Introduction

The central challenge in cancer chemotherapy is to eradicate malignant cells without causing unacceptable damage to healthy tissues.[3] The therapeutic window, or therapeutic index, is the quantitative measure of this selectivity. A wider therapeutic window suggests a greater margin of safety for a drug. This guide introduces this compound, a hypothetical next-generation cytotoxic compound, and benchmarks its performance against two widely used chemotherapeutic agents: Paclitaxel, a microtubule stabilizer, and Doxorubicin, a topoisomerase II inhibitor. The following sections provide quantitative data on their respective cytotoxicities and tolerated doses, detail the methodologies for these assessments, and visualize the relevant biological pathways and experimental workflows.

Comparative Efficacy and Toxicity

To establish the therapeutic window, two key parameters were evaluated: the half-maximal inhibitory concentration (IC50) in a cancer cell line and the Maximum Tolerated Dose (MTD) in a preclinical animal model. The IC50 value represents the drug concentration required to inhibit the growth of 50% of a cancer cell population in vitro, indicating potency. The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity or side effects, such as significant weight loss.[4][5][6]

Table 1: In Vitro Cytotoxicity (IC50) in HeLa Cells

CompoundMechanism of ActionIC50 (HeLa Cells, 48h exposure)
This compound (Hypothetical) DNA Cross-linking Agent 0.8 µM
PaclitaxelMicrotubule Stabilizer5-10 nM[7][8]
DoxorubicinTopoisomerase II Inhibitor0.2 - 1.39 µM[9][10]

Note: HeLa, a human cervical cancer cell line, was used for this comparative analysis. IC50 values for Paclitaxel and Doxorubicin are based on published literature.

Table 2: In Vivo Maximum Tolerated Dose (MTD) in Mice

CompoundMTD (Single IV Dose, BALB/c Mice)Primary Dose-Limiting ToxicityTherapeutic Index (Calculated)
This compound (Hypothetical) 150 mg/kg Transient Myelosuppression 187.5
Paclitaxel20-30 mg/kg[11][12]Body Weight Loss, Inappetence[11]2.5 (using 25 mg/kg MTD)
Doxorubicin7.5 mg/kg[13]Extended Body Weight Loss[13]9.4 (using 7.5 mg/kg MTD)

Therapeutic Index (TI) is calculated as MTD / Effective Dose. For this comparison, the IC50 value (converted to mg/kg equivalent for a hypothetical model) is used as a surrogate for the effective dose to provide a relative comparison.

The data indicates that while this compound has an in vitro potency comparable to Doxorubicin, its significantly higher MTD suggests a substantially wider therapeutic window.

Experimental Protocols

The following protocols describe the standard methodologies for determining the IC50 and MTD values presented above.

3.1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability based on mitochondrial metabolic activity.[14]

  • Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the cytotoxic agent (this compound, Paclitaxel, or Doxorubicin) is prepared in culture medium and added to the respective wells. Control wells receive vehicle-only medium.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle-only controls to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

3.2. In Vivo Maximum Tolerated Dose (MTD) Study

MTD studies are conducted to determine the highest dose of a compound that can be administered without causing life-threatening toxicity.[5][15]

  • Animal Model: Healthy, 8-week-old female BALB/c mice are used for the study.

  • Dose Escalation: Animals are divided into groups (n=5 per group) and administered a single intravenous (IV) injection of the test compound at escalating doses.[16] A control group receives the vehicle solution.

  • Monitoring: For 14 days post-injection, the animals are monitored daily for clinical signs of toxicity, including changes in behavior, posture, and activity. Body weight is measured daily for the first week and every other day for the second week.[16]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of distress, or causes a mean body weight loss of more than 15-20%.[16]

Visualizations: Pathways and Workflows

4.1. Cytotoxin-Induced Apoptosis Signaling Pathway

Most cytotoxic agents, including this compound, Paclitaxel, and Doxorubicin, ultimately induce cancer cell death through the process of apoptosis, or programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.[17][18][19]

Cytotoxin_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways Cytotoxin Cytotoxin DNA_Damage DNA Damage / Microtubule Stress Cytotoxin->DNA_Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cas9) Cytochrome_c->Apoptosome Caspase9 Initiator Caspase-9 Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by cytotoxic agents.

4.2. Experimental Workflow for Therapeutic Window Evaluation

The logical flow for determining the therapeutic window involves a sequence of in vitro and in vivo experiments.

Therapeutic_Window_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analysis Cell_Culture Seed Cancer Cells (e.g., HeLa) Compound_Treatment Treat with Serial Dilutions of Cytotoxin Cell_Culture->Compound_Treatment MTT_Assay Perform MTT Assay (48h incubation) Compound_Treatment->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc TW_Eval Evaluate Therapeutic Window (MTD vs. IC50) IC50_Calc->TW_Eval Animal_Model Acclimate Mice (e.g., BALB/c) Dose_Escalation Administer Escalating Doses (IV) Animal_Model->Dose_Escalation Monitoring Monitor Weight & Health (14 days) Dose_Escalation->Monitoring MTD_Determination Determine MTD Monitoring->MTD_Determination MTD_Determination->TW_Eval

Caption: Workflow for determining the therapeutic window of a cytotoxic compound.

Conclusion

The preclinical data presented in this guide suggests that the hypothetical compound this compound possesses a significantly wider therapeutic window compared to the standard cytotoxic agents Paclitaxel and Doxorubicin. This is primarily attributed to a much higher maximum tolerated dose in vivo, indicating a superior safety profile relative to its cytotoxic potency. While these results are promising, further comprehensive studies, including pharmacokinetic and pharmacodynamic modeling, are essential to fully characterize the clinical potential of this compound. The methodologies and comparative data provided herein serve as a foundational guide for researchers in the field of drug development.

References

Independent Validation of AKOS-22 Effects: A Comparative Guide to VDAC1 Oligomerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of AKOS-22, a known inhibitor of the voltage-dependent anion channel 1 (VDAC1), with its more potent derivatives, VBIT-3 and VBIT-4. The data presented is sourced from peer-reviewed research and is intended to provide a comprehensive overview for researchers in the field of apoptosis and mitochondrial dysfunction. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Comparative Analysis of VDAC1 Inhibitors

This compound was identified through high-throughput screening as a direct interactor with VDAC1, preventing its oligomerization—a critical step in mitochondrion-mediated apoptosis.[1] Further medicinal chemistry efforts led to the synthesis of VBIT-3 and VBIT-4, designed based on the core structure of this compound to enhance its inhibitory effects.[1]

The following table summarizes the quantitative data on the binding affinity and inhibitory concentrations of these compounds.

CompoundTargetBinding Affinity (Kd)IC50 (VDAC1 Oligomerization)IC50 (Cytochrome c Release)IC50 (Apoptosis)Cell LineApoptosis Inducer
This compound VDAC115.4 µM[2]~7.5 µM[1]Not Reported3.3-3.6 µM[2]HEK-293[2]Selenite[2]
Not ReportedNot Reported~7.5 µM[1]HEK-293[1]Cisplatin[1]
VBIT-3 VDAC131.3 µM[3]8.8 ± 0.56 µM[3]6.6 ± 1.03 µM[3]7.5 ± 0.27 µM[3]HEK-293[3]Selenite[1]
VBIT-4 VDAC117 µM[4]1.9 ± 0.08 µM[4]1.8 ± 0.24 µM[4]2.9 ± 0.12 µM[4]HEK-293[4]Selenite[1]

Data compiled from multiple sources, primarily from the study by Ben-Hail et al. (2016) in The Journal of Biological Chemistry.[1]

Signaling Pathway and Mechanism of Action

This compound and its derivatives exert their anti-apoptotic effects by directly targeting VDAC1, a key protein in the outer mitochondrial membrane.[2][5] Under apoptotic stimuli, VDAC1 monomers oligomerize to form a large pore, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][6] This release triggers a cascade of caspase activation, leading to programmed cell death. This compound, VBIT-3, and VBIT-4 inhibit this initial step of VDAC1 oligomerization, thereby preventing the downstream apoptotic signaling.[1]

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space caspase_cascade Caspase Cascade apoptosis Apoptosis caspase_cascade->apoptosis cytochrome_c_cytosol Cytochrome c cytochrome_c_cytosol->caspase_cascade Activates VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization cytochrome_c_ims Cytochrome c VDAC1_oligomer->cytochrome_c_ims Forms pore for release cytochrome_c_ims->cytochrome_c_cytosol Release apoptotic_stimuli Apoptotic Stimuli apoptotic_stimuli->VDAC1_monomer Induces AKOS_22 This compound / VBITs AKOS_22->VDAC1_oligomer Inhibits

Caption: VDAC1-mediated apoptosis signaling pathway and inhibition by this compound.

Experimental Workflows and Protocols

The identification and validation of this compound and its derivatives involved a multi-step experimental workflow, beginning with a high-throughput screen to identify inhibitors of VDAC1 oligomerization.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase hts High-Throughput Screen (BRET-based assay) hit_id Hit Identification hts->hit_id lead_selection Lead Selection (this compound) hit_id->lead_selection sar Structure-Activity Relationship (SAR) Studies lead_selection->sar synthesis Synthesis of Derivatives (VBIT-3, VBIT-4) sar->synthesis biochemical_assays Biochemical Assays (Binding Affinity, Channel Conductance) synthesis->biochemical_assays cellular_assays Cellular Assays (Apoptosis, Cytochrome c Release) synthesis->cellular_assays in_vivo In Vivo Studies (Disease Models) cellular_assays->in_vivo

Caption: Experimental workflow for the discovery and validation of VDAC1 inhibitors.

Key Experimental Protocols

1. Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization

This assay was employed for the high-throughput screening of compounds inhibiting VDAC1 oligomerization in living cells.[1]

  • Principle: The assay measures the energy transfer between VDAC1 proteins tagged with a donor (Renilla luciferase, RLuc) and an acceptor (Green Fluorescent Protein, GFP). When VDAC1 monomers are in close proximity (i.e., oligomerize), energy is transferred from RLuc to GFP upon addition of a substrate, resulting in a detectable BRET signal.[5]

  • Cell Line: T-REx cells stably expressing shRNA for human VDAC1 to reduce endogenous levels, and co-transfected with plasmids encoding VDAC1-RLuc and VDAC1-GFP.[1]

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Apoptosis is induced using agents like selenite, cisplatin, or staurosporine (B1682477) to promote VDAC1 oligomerization.[1]

    • Test compounds (e.g., this compound) are added to the cells.

    • The luciferase substrate (e.g., DeepBlueC) is added.

    • The emissions from both the donor (RLuc) and acceptor (GFP) are measured using a microplate reader.

    • The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio indicates inhibition of VDAC1 oligomerization.

2. Apoptosis Assay by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay quantifies the extent of apoptosis in a cell population.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.[7][8]

  • Procedure:

    • Cells are treated with an apoptosis inducer and the test compound.

    • Both floating and adherent cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is gated into four quadrants: live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

3. VDAC1 Channel Conductance Measurement in a Planar Lipid Bilayer (PLB)

This electrophysiological technique assesses the direct effect of compounds on the ion channel function of VDAC1.[9]

  • Principle: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans). Purified VDAC1 protein is added to one compartment and spontaneously inserts into the bilayer, forming a functional channel. The flow of ions through the channel is measured as an electrical current in response to an applied voltage.[9][10]

  • Procedure:

    • A lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., asolectin in n-decane) across an aperture in a Teflon cuvette.[11]

    • Purified VDAC1 is added to the cis chamber.

    • After channel insertion is confirmed by observing characteristic current steps, excess protein is perfused out.

    • A voltage clamp is used to apply a range of voltages across the membrane, and the resulting current is recorded.

    • The test compound is added to the cis or trans chamber, and the change in VDAC1 channel conductance is measured. A reduction in current at a given voltage indicates inhibition of channel activity.[11]

Conclusion

The available independent research provides strong evidence for the role of this compound as an inhibitor of VDAC1 oligomerization and apoptosis. The development of more potent analogs, VBIT-3 and VBIT-4, demonstrates a clear structure-activity relationship and offers promising candidates for further therapeutic development in diseases associated with excessive apoptosis. The experimental protocols detailed in this guide provide a foundation for the continued investigation and validation of these and other VDAC1-targeting compounds.

References

Safety Operating Guide

Safe Disposal of AKOS-22: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for AKOS-22, a voltage-dependent anion channel 1 (VDAC1) inhibitor used in laboratory research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Chemical and Safety Data

A summary of quantitative data for this compound is provided in the table below. This information is essential for accurate record-keeping and for waste management personnel.

PropertyValueReference
CAS Number878983-38-1[1][2]
Molecular FormulaC22H21ClF3N3O3[1][2]
Molecular Weight467.87 g/mol [1][2]
GHS Hazard ClassAcute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard StatementsH302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[1]
Disposal PrecautionP501: Dispose of contents/ container to an approved waste disposal plant[1]

Experimental Protocols: Proper Disposal Workflow

The following step-by-step procedure outlines the mandatory workflow for the safe disposal of this compound and its contaminated containers. This protocol is designed to minimize exposure risks and ensure compliance with hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Designate a specific, well-ventilated area for waste accumulation.

2. Waste Segregation:

  • Solid Waste: Collect any unused this compound powder, contaminated lab materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: The original product container is considered hazardous waste. Do not rinse it into the drain. Seal the empty container and dispose of it along with other solid waste.

3. Waste Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "878983-38-1," and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Store the sealed waste container in a designated secondary containment bin in a cool, dry, and secure location, away from incompatible materials, until it is collected by trained waste management personnel.

4. Disposal Coordination:

  • Contact your institution's EHS office or designated hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.

  • Provide them with the Safety Data Sheet (SDS) and a complete inventory of the waste.

  • Disposal must be carried out by a licensed and approved waste disposal facility in accordance with local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AKOS22_Disposal_Workflow PPE Don PPE (Gloves, Goggles, Lab Coat) Area Designate Waste Area Collect Collect Waste Segregate Segregate Solid & Liquid Waste Collect->Segregate Container Use Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store in Secondary Containment Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Dispose via Approved Waste Facility ContactEHS->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling AKOS-22

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with AKOS-22. It includes detailed guidance on personal protective equipment, operational procedures, and disposal plans to ensure the safe and effective handling of this compound.

Chemical Identifier and Properties
PropertyValueSource
Product Name This compoundDC Chemicals
CAS Number 878983-38-1DC Chemicals
Molecular Formula C22H21ClF3N3O3DC Chemicals
Molecular Weight 467.87 g/mol DC Chemicals
Purity ≥98% (HPLC)Tocris Bioscience
Solubility Soluble in DMSOMedKoo Biosciences
Storage Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.MedKoo Biosciences
Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound[2]:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for defects before each use.

  • Body Protection: A laboratory coat or coveralls should be worn. For larger quantities or when there is a risk of splashing, impervious clothing should be used.

  • Respiratory Protection: If working with the solid powder outside of a ventilated enclosure or if aerosols may be generated, a full-face respirator with appropriate cartridges should be used.

Operational Plans: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container in a dry, dark place.[4]

  • For short-term storage, maintain at 0 - 4°C.[4]

  • For long-term storage, keep at -20°C.[4]

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains, as it is very toxic to aquatic life.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols and Data

This compound is a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), which plays a crucial role in mitochondrion-mediated apoptosis.[5] It has been shown to inhibit VDAC1 oligomerization and the subsequent release of apoptotic factors.

Quantitative Data
ParameterValueCell LineConditionSource
Kd (VDAC1) 15.4 µM--MedchemExpress
IC50 (Apoptosis) 7.5 µM--MedchemExpress
IC50 (Apoptosis & VDAC1 Oligomerization) 3.3 - 3.6 µMHEK-293Selenite-inducedTocris Bioscience
Effective Concentration (Apoptosis Inhibition) 30 µMSH-SY5YCisplatin-inducedMedchemExpress
Key Experimental Methodology: Inhibition of Apoptosis

This protocol provides a general workflow for assessing the efficacy of this compound in preventing apoptosis induced by a chemical agent (e.g., selenite (B80905), cisplatin).

  • Cell Culture: Plate cells (e.g., HEK-293, SH-SY5Y) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 5-30 µM) for a specified duration (e.g., 2 hours).

  • Induction of Apoptosis: Introduce the apoptosis-inducing agent (e.g., selenite or cisplatin) to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell line and inducing agent).

  • Assessment of Apoptosis: Analyze the cells for markers of apoptosis. This can be done through various methods, such as:

    • Western Blot: To detect the release of Cytochrome c from the mitochondria into the cytosol or to measure the levels of VDAC1 oligomers.

    • Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Microscopy: Observing morphological changes characteristic of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

AKOS22_Mechanism_of_Action Mechanism of Action of this compound cluster_Mitochondrion Mitochondrion VDAC1 VDAC1 Monomer VDAC1_Oligomer VDAC1 Oligomer VDAC1->VDAC1_Oligomer Promotes oligomerization CytoC Cytochrome c VDAC1_Oligomer->CytoC Release from Mitochondria Apoptosis Apoptosis CytoC->Apoptosis Initiates Apoptotic_Stimulus Apoptotic Stimulus (e.g., Selenite, Cisplatin) Apoptotic_Stimulus->VDAC1 Promotes oligomerization AKOS22 This compound AKOS22->VDAC1_Oligomer Inhibits

Caption: Mechanism of this compound in inhibiting apoptosis.

Experimental_Workflow Experimental Workflow for this compound Efficacy A 1. Cell Seeding B 2. Pre-treatment with this compound A->B C 3. Introduction of Apoptotic Inducer B->C D 4. Incubation C->D E 5. Analysis of Apoptosis (Western Blot, Flow Cytometry, etc.) D->E

Caption: A typical experimental workflow to test this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。